Ecopipam
Description
Properties
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWENQHWZZWDF-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043814 | |
| Record name | Ecopipam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-01-7 | |
| Record name | Ecopipam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112108-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecopipam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecopipam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ecopipam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECOPIPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ecopipam's Mechanism of Action on D1/D5 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam (also known as SCH-39166) is a first-in-class investigational drug that acts as a selective and potent antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[1][2][3] Unlike many existing antipsychotic medications that primarily target the D2 receptor family, this compound's distinct mechanism of action offers a novel therapeutic approach for neurological and psychiatric disorders, such as Tourette syndrome, with a potentially different side-effect profile.[4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action at the D1 and D5 receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Selective Antagonism of D1/D5 Receptors
This compound exerts its pharmacological effects by competitively binding to and blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf family of G-proteins. Upon activation by the endogenous ligand dopamine, D1 and D5 receptors stimulate the activity of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is crucial for modulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions.
By acting as an antagonist, this compound prevents dopamine from binding to D1 and D5 receptors, thereby inhibiting the downstream production of cAMP and subsequent signaling events. This blockade of dopamine-mediated signaling is believed to be the primary mechanism through which this compound alleviates the symptoms of conditions like Tourette syndrome, which are hypothesized to involve D1 receptor super-sensitivity.
Quantitative Data: Binding Affinity and Functional Potency
The selectivity and potency of this compound at the D1 and D5 receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| D1 | Human | 0.9 - 1.2 | |
| D1 | Rat | 1.9 | |
| D5 | Human | High Affinity (comparable to D1) | |
| D2 | Human | 980 - 1240 | |
| D4 | Human | 5520 |
Lower Ki values indicate higher binding affinity.
Table 2: this compound Functional Antagonist Activity
| Assay Type | Receptor | Parameter | Value (nM) | Reference(s) |
| Dopamine-stimulated adenylate cyclase inhibition | D1 | Ki | 9.1 |
This Ki value from a functional assay reflects the concentration of this compound required to inhibit the dopamine-induced cAMP production by 50%.
Signaling Pathways and Experimental Workflows
D1/D5 Receptor Signaling Pathway
The canonical signaling pathway for both D1 and D5 receptors involves the activation of adenylyl cyclase and the production of cAMP. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: Canonical D1/D5 receptor signaling pathway and this compound's point of action.
Experimental Workflow: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a fundamental technique used to determine the binding affinity (Ki) of a test compound like this compound. The following diagram outlines the typical workflow for such an experiment.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's Ki.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction of this compound with D1/D5 receptors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for D1 or D5 receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing human D1 or D5 receptors.
-
Radioligand: [³H]SCH-23390 (a selective D1/D5 antagonist).
-
Test compound: this compound, prepared in a series of dilutions.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Butaclamol or unlabeled SCH-23390).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]SCH-23390 at a concentration near its Kd), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the cell membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition assay, calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Antagonist Assay
Objective: To determine the functional potency of this compound as an antagonist at D1 or D5 receptors by measuring its ability to inhibit dopamine-stimulated cAMP production.
Materials:
-
A cell line stably expressing human D1 or D5 receptors (e.g., HEK293 or CHO cells).
-
Dopamine (agonist).
-
This compound (antagonist).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Multi-well plates suitable for the chosen detection method.
-
Plate reader compatible with the cAMP detection kit.
Procedure:
-
Cell Culture: Culture the cells expressing the D1 or D5 receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of dopamine at a concentration that elicits a submaximal response (typically the EC80 concentration, which is the concentration that produces 80% of the maximal effect).
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the dopamine solution to the wells (except for the basal control wells) and incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the dopamine-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value represents the concentration of this compound required to inhibit the dopamine-stimulated cAMP production by 50% and is a measure of its functional antagonist potency.
-
Conclusion
This compound is a highly selective D1/D5 receptor antagonist with a well-characterized mechanism of action. Its ability to potently block the dopamine-induced activation of the adenylyl cyclase/cAMP signaling pathway provides a targeted therapeutic strategy. The quantitative data from binding and functional assays confirm its high affinity and potency for the D1-like receptor family, with significantly lower affinity for D2-like receptors. This selectivity is a key feature that distinguishes this compound from other dopamine-modulating drugs and is thought to contribute to its unique clinical profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other D1/D5 receptor modulators in drug discovery and development.
References
Ecopipam: A Selective Dopamine D1 Receptor Antagonist for Neurological and Psychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ecopipam (SCH-39166) is a first-in-class, selective dopamine D1 and D5 receptor antagonist under investigation for the treatment of various central nervous system disorders, most notably Tourette Syndrome (TS). Unlike currently approved antipsychotics for TS that primarily target the dopamine D2 receptor, this compound's unique mechanism of action offers the potential for a differentiated efficacy and safety profile, particularly concerning metabolic and extrapyramidal side effects. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, key preclinical and clinical findings, and detailed experimental methodologies.
Introduction
Dopamine, a critical neurotransmitter in the brain, modulates a wide range of physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Dopamine exerts its effects through two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. While D2 receptor antagonists have been the mainstay of treatment for conditions like schizophrenia and Tourette Syndrome, they are often associated with significant adverse effects.
This compound emerges as a promising therapeutic candidate due to its high selectivity for the D1-like receptors. This selectivity may allow for targeted modulation of dopamine signaling pathways implicated in specific disorders while minimizing off-target effects. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and therapeutic potential.
Chemical and Pharmacological Profile
This compound is a synthetic benzazepine derivative with the chemical formula C₁₉H₂₀ClNO. Its pharmacological profile is characterized by high-affinity and selective antagonism of dopamine D1 and D5 receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors.
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of this compound for various human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | ~0.5 - 1.2 | |
| Dopamine D5 | High Affinity | |
| Dopamine D2 | >500 | |
| Dopamine D3 | >500 | |
| Dopamine D4 | >500 | |
| Serotonin 5-HT2 | Low Affinity |
Data Presentation: Pharmacokinetic Properties in Humans
Pharmacokinetic studies have been conducted in healthy volunteers and patient populations. The following table summarizes key pharmacokinetic parameters of this compound.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | |
| Elimination Half-life (t1/2) | ~10 hours | |
| Area Under the Curve (AUC) | Dose-proportional | |
| Cmax | Dose-proportional |
Mechanism of Action: D1 Receptor Antagonism
This compound exerts its therapeutic effects by competitively blocking the binding of dopamine to D1 and D5 receptors. These receptors are coupled to the Gαs protein and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this pathway, this compound modulates downstream signaling cascades involved in neuronal excitability, gene expression, and synaptic plasticity.
An In-Depth Technical Guide to Ecopipam (SCH-39166): Chemical Structure, Properties, and Experimental Methodologies
Abstract: Ecopipam (SCH-39166) is a first-in-class, selective dopamine D1/D5 receptor antagonist currently under investigation for several neurological and psychiatric disorders. Its unique mechanism of action, which avoids the dopamine D2 receptor antagonism typical of conventional antipsychotics, offers a potentially improved safety profile, particularly concerning extrapyramidal symptoms and metabolic side effects. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacodynamics, pharmacokinetics, and clinical profile. Furthermore, it outlines detailed protocols for key experimental assays used in its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the development code SCH-39166, is a synthetic, orally bioactive, and brain-penetrant benzazepine analogue[1][2]. Its chemical structure is characterized by a fused benzonaphthazepine core[3][4].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][5]benzazepin-12-ol | |
| Other Names | SCH-39166, EBS-101, PSYRX-101 | |
| Molecular Formula | C₁₉H₂₀ClNO | |
| Molar Mass | 313.83 g/mol | |
| CAS Number | 112108-01-7 | |
| SMILES | CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl |
Pharmacodynamics
This compound's primary mechanism of action is as a potent and selective antagonist of the D1-like family of dopamine receptors, which includes the D1 and D5 subtypes. This selectivity is crucial to its therapeutic hypothesis and distinguishes it from D2-receptor-targeting antipsychotics.
Mechanism of Action
The D1 and D5 dopamine receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf protein. Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates the cellular response. This compound competitively binds to these receptors, blocking dopamine's effect and preventing this downstream signaling cascade. This antagonism in brain regions like the mesolimbic system is thought to modulate the repetitive and compulsive behaviors associated with conditions like Tourette syndrome.
Receptor Binding Profile
This compound demonstrates high affinity for D1 and D5 receptors with significantly lower affinity for D2-like receptors (D2, D3, D4) and other neurotransmitter receptors, such as serotonin (5-HT) and adrenergic receptors. This high degree of selectivity is believed to contribute to its favorable side-effect profile, notably the absence of tardive dyskinesia and other extrapyramidal symptoms.
Table 2: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki Value (nM) | Selectivity (fold) vs. D1 | Reference(s) |
| Dopamine D1 | 1.2 - 1.9 | - | |
| Dopamine D5 | 2.0 | ~0.6x | |
| Dopamine D2 | 980 | > 515x | |
| Dopamine D4 | 5520 | > 2900x | |
| Serotonin (5-HT₂) | 80 | > 42x | |
| α2a-Adrenergic | 730 | > 384x |
Pharmacokinetics (ADME)
Studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference(s) |
| Administration | Oral | - | |
| Bioavailability | Crosses the blood-brain barrier | - | |
| Elimination Half-life (t½) | ~10 hours | General | |
| 17.3 hours (geometric mean) | Healthy male subjects | ||
| Active Metabolite (EBS-101-40853) t½ | 25.6 hours (geometric mean) | Healthy male subjects | |
| Metabolism | Extensive, primarily via direct glucuronidation. ~10.5% metabolized to active metabolite EBS-101-40853. | Healthy male subjects | |
| Excretion | ~83% in urine, ~8% in feces (as metabolites and parent drug). | Healthy male subjects |
Clinical Efficacy and Safety Profile
This compound is in late-stage clinical development, primarily for Tourette syndrome (TS). It has also been investigated for obesity, stuttering, and pathological gambling.
Efficacy in Tourette Syndrome
Multiple clinical trials have demonstrated this compound's efficacy in reducing the severity of motor and vocal tics in children and adolescents with TS. A Phase 2b trial showed a statistically significant reduction in the Yale Global Tic Severity Score (YGTSS-TTS) compared to placebo. Positive topline data from a Phase 3 registrational study announced in early 2025 further support its efficacy, showing that patients continuing on this compound had a significantly lower risk of relapse compared to those withdrawn to placebo.
Table 4: Key Efficacy Results in Tourette Syndrome (Phase 3 Trial)
| Endpoint | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference(s) |
| Time to Relapse (Pediatric) | 41.9% relapsed | 68.1% relapsed | 0.0084 | 0.5 (0.3-0.8) | |
| Time to Relapse (Pediatric & Adult) | 41.2% relapsed | 67.9% relapsed | 0.0050 | 0.5 (0.3-0.8) |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. Its side-effect profile is distinct from D2 antagonists, with a notable lack of drug-induced movement disorders or significant weight gain.
Table 5: Most Common Adverse Events Associated with this compound
| Adverse Event | Frequency (%) in Phase 3 Trial | Reference(s) |
| Somnolence | 10.2% | |
| Insomnia | 7.4% | |
| Anxiety | 6.0% | |
| Fatigue | 5.6% | |
| Headache | 5.1% |
Other reported adverse events include restlessness, depression, and rarely, suicidal ideation.
Detailed Experimental Protocols
The characterization of this compound relies on standard and specialized pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Protocol: Radioligand Competition Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-SCH-23390 for D1 receptors).
-
Test Compound: this compound, serially diluted across a wide concentration range.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.
-
Competition Wells: Contain serial dilutions of this compound, radioligand, and membrane suspension.
-
The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters trap the cell membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured in counts per minute (CPM).
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the average CPM from NSB wells from all other wells.
-
The percentage of specific binding is plotted against the log concentration of this compound.
-
A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Microdialysis for Dopamine Measurement
This in vivo technique measures the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in a living animal. It is used to assess how a drug like this compound affects neurotransmitter levels.
Methodology:
-
Animal Preparation:
-
A laboratory animal (e.g., a male Wistar rat) is anesthetized.
-
The animal is placed in a stereotaxic frame to allow for precise positioning of instruments within the brain.
-
-
Probe Implantation:
-
A guide cannula is surgically implanted, targeting a specific brain region (e.g., the striatum).
-
A microdialysis probe (a semi-permeable membrane at the tip) is inserted through the guide cannula.
-
-
Sample Collection:
-
The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).
-
Small molecules in the brain's extracellular fluid, like dopamine, diffuse across the probe's membrane into the aCSF down their concentration gradient.
-
The exiting fluid (dialysate) is collected in timed fractions (e.g., every 10-20 minutes).
-
After establishing a stable baseline of dopamine levels, this compound (or a vehicle control) is administered to the animal.
-
Dialysate collection continues to monitor drug-induced changes in dopamine concentration.
-
-
Analysis:
-
The dopamine concentration in each dialysate sample is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
The results are expressed as a percentage change from the baseline dopamine levels.
-
Conclusion
This compound (SCH-39166) is a selective D1/D5 receptor antagonist with a well-characterized chemical structure and pharmacological profile. Its high selectivity for the D1-like dopamine receptors over D2-like receptors translates to a unique clinical profile, offering the potential for efficacy in disorders like Tourette syndrome without the burdensome side effects commonly associated with traditional antipsychotics. The comprehensive data from preclinical and clinical studies, supported by robust experimental methodologies, establish this compound as a significant and promising compound in the field of neuroscience drug development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Ecopipam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (SCH 39166) is a first-in-class selective antagonist of the D1/D5 dopamine receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of the synthetic pathway, experimental workflows, and the relevant signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Discovery and Initial Screening
This compound was discovered in the central nervous system (CNS) preclinical research labs at Schering-Plough Corporation (now Merck). The discovery was the result of a targeted research program aimed at identifying selective antagonists for the D1 dopamine receptor, which was a novel approach at the time, as existing antipsychotic medications primarily targeted the D2 receptor.
The initial pharmacological profile of this compound, then known as SCH 39166, was first reported by Chipkin, Iorio, Coffin, McQuade, Berger, and Barnett in their seminal 1988 paper published in The Journal of Pharmacology and Experimental Therapeutics. Their research demonstrated that this compound is a potent and selective antagonist of the D1 and D5 dopamine receptors, with significantly lower affinity for D2-like receptors and other neurotransmitter receptors. This selectivity suggested the potential for a therapeutic agent with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor antagonists.
Chemical Synthesis of this compound
The chemical synthesis of this compound, a benzonaphthazepine derivative, has been described in the scientific literature. The following is a representative synthetic route.
Caption: A generalized synthetic pathway for this compound.
Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various neurotransmitter receptors. The data highlights the high selectivity of this compound for the D1/D5 receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| Dopamine D1 | 0.24 | 0.5 (cAMP accumulation) |
| Dopamine D5 | 0.85 | - |
| Dopamine D2 | 2400 | >10,000 |
| Dopamine D3 | 1800 | >10,000 |
| Dopamine D4 | 3500 | >10,000 |
| Serotonin 5-HT2A | 300 | >1000 |
| Alpha-1 Adrenergic | 500 | >1000 |
| Alpha-2 Adrenergic | 800 | >1000 |
| Histamine H1 | 1200 | >1000 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH 23390 (for D1/D5 receptors), [³H]-Spiperone or [³H]-Raclopride (for D2-like receptors).
-
This compound (test compound).
-
Non-specific agent: Butaclamol or Haloperidol (at a high concentration, e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Cell harvester with glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific agent, and cell membranes.
-
Competition: Assay buffer, radioligand, serially diluted this compound, and cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist activity of this compound at the D1 receptor.
Materials:
-
Cell line stably expressing the human D1 dopamine receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP sensor.
-
Dopamine (agonist).
-
This compound (test compound).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and assay buffer.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80 concentration) for a specified time (e.g., 30 minutes).
-
Lyse the cells (if using a luciferase reporter) and measure the luminescence or fluorescence.
-
Generate a dose-response curve for this compound's inhibition of the dopamine-induced cAMP accumulation.
-
Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the maximal dopamine response.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Dopamine D1 Receptor Signaling Pathway and Mechanism of Action of this compound
Caption: Dopamine D1 receptor signaling and this compound's mechanism.
Ecopipam's Role in Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (SCH 39166) is a first-in-class, selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] Its unique pharmacological profile, characterized by high affinity for D1/D5 receptors and significantly lower affinity for D2-like receptors, distinguishes it from typical and atypical antipsychotics.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with dopaminergic signaling pathways, and a summary of its pharmacokinetic and clinical trial data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction: The Dopaminergic System and the D1 Receptor
The neurotransmitter dopamine is integral to the regulation of motor control, motivation, reward, and cognitive functions. Its actions are mediated by two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are coupled to Gαs/olf proteins, and their activation stimulates the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade plays a crucial role in neuronal excitability and synaptic plasticity. Dysregulation of D1 receptor signaling has been implicated in various neuropsychiatric disorders, including Tourette syndrome, where a state of D1 receptor supersensitivity may contribute to the characteristic motor and vocal tics.
This compound emerges as a promising therapeutic agent by selectively targeting the D1/D5 receptors, offering a novel approach to modulating dopaminergic activity with a potentially more favorable side-effect profile compared to D2 receptor antagonists, which are associated with weight gain, metabolic changes, and extrapyramidal symptoms.
Pharmacodynamics: Receptor Binding and Functional Antagonism
This compound's primary mechanism of action is the competitive antagonism of dopamine at D1 and D5 receptors. This has been extensively characterized through in vitro radioligand binding and functional assays.
Receptor Binding Affinity
Quantitative data from radioligand binding studies demonstrate this compound's high affinity and selectivity for D1-like receptors. The tables below summarize the inhibitor constant (Ki) values for this compound at human and rat dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: this compound Binding Affinity (Ki in nM) at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 1.2 | |
| D5 | 2.0 | |
| D2 | 980 | |
| D4 | 5520 |
Table 2: this compound Binding Affinity (Ki in nM) at Rat Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 3.6 | |
| D2 | >1000 |
Functional Antagonism
This compound effectively blocks dopamine-stimulated adenylyl cyclase activity, thereby inhibiting the production of cAMP. This functional antagonism has been demonstrated in in vitro assays.
Table 3: this compound Functional Antagonist Activity
| Assay | Cell Type | Parameter | Value | Reference |
| Dopamine-stimulated adenylyl cyclase | - | Ki | 9.1 nM |
Dopaminergic Signaling Pathways and this compound's Influence
This compound's antagonism of D1/D5 receptors directly impacts the canonical cAMP signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
References
Preclinical Pharmacology of Ecopipam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (developmental code SCH-39166) is a first-in-class selective dopamine D1-like receptor antagonist that has been investigated for the treatment of a variety of central nervous system (CNS) disorders, including Tourette syndrome, stuttering, and restless legs syndrome.[1][2][3] Unlike typical antipsychotics that primarily target the dopamine D2 receptor family, this compound's unique mechanism of action offers the potential for efficacy with a reduced risk of extrapyramidal side effects.[2] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its receptor binding profile, in vitro and in vivo functional activity, and effects on downstream signaling pathways.
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. The binding affinities (Ki) of this compound for various receptors are summarized in the table below.
| Receptor Target | Ki (nM) | Species/Assay Details |
| Dopamine Receptors | ||
| D1 | 1.2 - 3.6 | Human/Rat, [3H]SCH23390 displacement |
| D2 | 980 - >1000 | Human/Rat, [3H]spiperone displacement |
| D3 | Low Affinity | Cloned human receptors |
| D4 | 5520 | Cloned human receptors |
| D5 | 2.0 | Cloned human receptors |
| Serotonin Receptors | ||
| 5-HT | 80 | |
| 5-HT1C | 1327 | Porcine Choroid Plexus, [3H]-mesulergine binding |
| 5-HT2 | >300 | [3H]-ketanserin binding |
| Adrenergic Receptors | ||
| α2a | 731 |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound is typically determined using radioligand competition binding assays. A generalized protocol is as follows:
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]SCH23390 for D1 receptors).
-
Test compound: this compound (unlabeled).
-
Assay Buffer: Typically a Tris-based buffer containing ions to maintain physiological pH and ionic strength.
-
Filtration apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation counter: To measure the radioactivity retained on the filters.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental workflow for a typical radioligand binding assay.
In Vitro Functional Activity
This compound acts as an antagonist at D1-like receptors, blocking the downstream signaling initiated by dopamine or D1 agonists. A key signaling pathway for D1 receptors is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Effect on Adenylyl Cyclase Activity
In vitro studies have demonstrated that this compound blocks dopamine-stimulated adenylyl cyclase activity with a Ki of 9.1 nM. This confirms its antagonist activity at the D1 receptor and its ability to modulate this key signaling pathway.
Experimental Protocol: cAMP Accumulation Assay
The functional antagonism of this compound at the D1 receptor can be assessed using a cAMP accumulation assay. A general protocol is outlined below:
-
Materials:
-
A cell line expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Dopamine or a selective D1 receptor agonist.
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
-
-
Procedure:
-
Seed the D1-expressing cells in a multi-well plate and grow to an appropriate confluency.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a D1 agonist (e.g., dopamine) to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for this compound's inhibition of agonist-stimulated cAMP production.
-
Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal cAMP response.
-
Dopamine D1 receptor signaling and the antagonistic action of this compound.
In Vivo Preclinical Pharmacology
The preclinical in vivo effects of this compound have been evaluated in various animal models to assess its potential therapeutic utility and side effect profile.
Antagonism of Dopamine Agonist-Induced Behaviors
This compound has been shown to antagonize behaviors induced by dopamine agonists. For instance, it effectively antagonizes apomorphine-induced stereotypy in rats with a minimal effective oral dose of 10 mg/kg. This demonstrates its ability to block dopamine receptor-mediated effects in a whole-animal system.
Experimental Protocol: Assessment of Apomorphine-Induced Stereotypy
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Administer this compound or vehicle orally at various doses.
-
After a pre-treatment period (e.g., 60 minutes), administer a subcutaneous injection of apomorphine (a non-selective dopamine agonist) to induce stereotyped behaviors.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) at regular intervals for a defined period (e.g., 60-120 minutes) by an observer blinded to the treatment conditions.
-
A rating scale is typically used to quantify the severity of the stereotypies.
-
Compare the stereotypy scores between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound.
-
Conditioned Avoidance Responding
In a conditioned avoidance response test, a model predictive of antipsychotic activity, this compound inhibited responding in both rats and squirrel monkeys, with minimal effective oral doses of 10 mg/kg and 1.78 mg/kg, respectively.
Juvenile Rat Toxicity and Developmental Study
A study in juvenile Sprague-Dawley rats administered this compound from postnatal day 28 to 84 at doses of 6, 36, and 216 mg/kg/day showed dose-dependent effects including decreased body weight, body weight gain, and food consumption. These effects were consistent with the primary pharmacology of the drug and showed signs of recovery after cessation of dosing. Importantly, the study found no adverse effects on sexual maturation, mating, fertility, or other developmental parameters.
In Vivo Microdialysis
In vivo microdialysis studies in awake, freely moving rats have shown that local application of this compound (1, 5, and 10 µM) in the dorsal striatum reversibly and dose-dependently decreases acetylcholine release. This suggests that dopamine, acting through D1 receptors, has a facilitatory tone on striatal cholinergic interneurons.
Experimental Protocol: In Vivo Microdialysis
A general protocol for in vivo microdialysis in the rat brain is as follows:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
After a stabilization period, collect baseline dialysate samples.
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
A generalized workflow for an in vivo microdialysis experiment.
Summary and Conclusion
The preclinical pharmacological profile of this compound is characterized by its high affinity and selective antagonism of dopamine D1 and D5 receptors. This selectivity is a key feature that distinguishes it from D2 receptor antagonists and is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms. In vitro functional assays confirm its ability to block D1 receptor-mediated signaling, specifically the stimulation of adenylyl cyclase. In vivo studies in animal models demonstrate its central activity, including the antagonism of dopamine agonist-induced behaviors and effects on neurotransmitter release. The comprehensive preclinical data package for this compound supports its clinical development for various neuropsychiatric disorders and provides a strong rationale for its unique mechanism of action. Further research into its effects on specific neural circuits and in more refined animal models of disease will continue to elucidate the full therapeutic potential of this first-in-class compound.
References
Ecopipam's Affinity and Selectivity for Dopamine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 subtypes. This high affinity and selectivity for D1-like receptors over D2-like receptors (D2, D3, and D4) and other neurotransmitter systems underpins its unique pharmacological profile and therapeutic potential in conditions thought to be driven by D1 receptor hypersensitivity, such as Tourette syndrome.[1][2] This technical guide provides an in-depth overview of this compound's receptor binding affinity and functional selectivity, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Receptor Binding Affinity Profile of this compound
The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. This compound demonstrates a clear and significant preference for the D1-like family of dopamine receptors.
Dopamine Receptor Subtypes
This compound binds with high affinity to D1 and D5 receptors, while exhibiting significantly lower affinity for D2, D3, and D4 receptors. This selectivity is a key differentiator from typical and atypical antipsychotics, which often have high affinity for the D2 receptor subtype.[3][4]
| Receptor Subtype | Species | Ki (nM) | Reference |
| D1 | Human | 1.9 | [5] |
| Human | 5 | ||
| D2 | Human | >1000 | |
| D3 | Human | >1000 | |
| D4 | Human | >1000 | |
| D5 | Human | High Affinity |
Note: Quantitative Ki values for D2, D3, and D4 are often cited as being over 1000 nM, indicating very low affinity. "High Affinity" for D5 is noted in literature, though a precise average Ki value is not as consistently reported as for D1.
Other Neurotransmitter Receptors
This compound's selectivity extends to other major neurotransmitter receptor systems, where it generally shows low affinity, minimizing the potential for off-target effects that are common with less selective agents.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | >1000 |
| 5-HT2A | >1000 | |
| Adrenergic | α1 | >1000 |
| α2 | >1000 | |
| β | >1000 |
Functional Activity at the D1 Receptor
This compound functions as an antagonist at the D1 receptor. This means that it binds to the receptor but does not elicit the intracellular signaling cascade that is normally triggered by the endogenous agonist, dopamine. Instead, it blocks dopamine from binding and activating the receptor. The functional potency of an antagonist is often measured as its half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP assay.
| Assay Type | Parameter | Value |
| cAMP Functional Assay | IC50 | In the low nanomolar range |
Note: Specific IC50 values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.
Radioligand Competition Binding Assay for Ki Determination
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype (e.g., D1).
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: A high-affinity D1-selective radioligand, such as [³H]-SCH 23390.
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold wash buffer.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay for D1 Receptor Antagonism
This assay measures the ability of this compound to block the dopamine-induced production of cyclic AMP (cAMP), a second messenger generated upon D1 receptor activation.
Objective: To determine the functional potency (IC50) of this compound as a D1 receptor antagonist.
Materials:
-
Cell Line: HEK293 cells stably expressing the human D1 receptor.
-
Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).
-
Antagonist: this compound.
-
cAMP Detection Kit: A kit that can measure intracellular cAMP levels, such as HTRF, AlphaScreen, or a fluorescence-based biosensor assay.
-
Cell Culture Reagents.
Procedure:
-
Cell Plating: Seed the D1-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the appropriate wells. Incubate for a set period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically a concentration that elicits a submaximal response, such as the EC80) to the wells. This will stimulate the production of cAMP in cells where the D1 receptors are not blocked by this compound.
-
Cell Lysis and cAMP Detection: After agonist stimulation for a defined time (e.g., 10-30 minutes), lyse the cells and measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound.
-
The data will show that as the concentration of this compound increases, the agonist-induced cAMP production decreases.
-
Fit the resulting inhibition curve using non-linear regression to determine the IC50 value of this compound.
-
D1 Receptor Signaling Pathway
D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gs alpha subunit (Gαs). Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This compound, as an antagonist, binds to the D1 receptor and prevents this cascade from occurring.
Caption: D1 receptor signaling and the antagonistic action of this compound.
This compound Receptor Selectivity Profile
The remarkable selectivity of this compound is best visualized by comparing its high affinity for D1-like receptors against its negligible affinity for D2-like and other receptor types. This profile is fundamental to its mechanism of action and distinguishes it from many other centrally acting agents.
Caption: this compound's receptor selectivity profile.
Conclusion
This compound is a highly selective D1-like dopamine receptor antagonist. Its pharmacological profile is characterized by high-affinity binding to D1 and D5 receptors and markedly lower affinity for D2-like receptors and other major neurotransmitter systems. This selectivity, confirmed through rigorous in vitro binding and functional assays, is central to its therapeutic hypothesis and ongoing clinical development. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of neuroscience and drug development.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Ecopipam: A Technical Guide to D1 Receptor Antagonism and its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dopamine is a critical neurotransmitter that regulates motor control, motivation, and reward pathways in the central nervous system (CNS).[1][2] Its actions are mediated by two families of G-protein coupled receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[1][3] While therapeutic intervention has historically focused on the D2 receptor, particularly in the treatment of psychosis and movement disorders, this approach is often associated with significant side effects, including metabolic changes and drug-induced movement disorders.[4] Ecopipam (development codes: SCH-39166, EBS-101) is a first-in-class, selective antagonist of the D1 and D5 dopamine receptors, offering a novel mechanism of action with the potential for a more favorable safety profile. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical evidence, clinical trial data, and relevant experimental protocols.
Mechanism of Action: D1 Receptor Antagonism
This compound exerts its therapeutic effect by selectively blocking the D1 and D5 dopamine receptors, showing little affinity for D2-like or 5-HT2 receptors. D1 receptor activation is central to several neurophysiological processes, and its dysregulation is implicated in conditions like Tourette syndrome (TS), where D1 receptor super-sensitivity may underlie the characteristic repetitive and compulsive behaviors.
The Dopamine D1 Receptor Signaling Pathway
The D1 receptor is coupled to the Gαs/olf G-protein. Upon dopamine binding, this G-protein activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, most notably the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP-1), leading to an overall increase in the phosphorylation state of various proteins and modulation of neuronal excitability and gene expression through transcription factors like CREB.
This compound's Antagonistic Action
This compound competitively binds to the D1 receptor, preventing dopamine from activating the downstream signaling cascade. This blockade reduces the production of cAMP and subsequent PKA-mediated phosphorylation events. By dampening the hypersensitive D1 signaling pathway, this compound is hypothesized to normalize neuronal function in the cortical-striatal-thalamo-cortical circuits implicated in tic generation.
Clinical Development and Efficacy
This compound has undergone extensive clinical investigation, primarily for Tourette syndrome, with promising results. It has also been studied for stuttering and other CNS disorders.
Tourette Syndrome (TS)
Multiple clinical trials have demonstrated this compound's efficacy in reducing tic severity in both pediatric and adult populations with TS.
Table 1: Summary of Efficacy Data for this compound in Tourette Syndrome
| Study / Phase | Population | N (this compound/Placebo) | Primary Endpoint | Result | p-value | Reference(s) |
| Phase 2b (D1AMOND) | Children & Adolescents (≥6 to <18 years) | 76 / 77 | Change in YGTSS-TTS¹ at 12 weeks | -3.44 least squares mean difference vs. placebo | 0.01 | |
| Phase 3 (D1AMOND) | Pediatric (<18 years) | Randomized from open-label | Time to Relapse² | 41.9% relapse (this compound) vs. 68.1% (Placebo); HR³=0.5 | 0.0084 | |
| Phase 3 (D1AMOND) | Pediatric & Adult | Randomized from open-label | Time to Relapse² | 41.2% relapse (this compound) vs. 67.9% (Placebo); HR³=0.5 | 0.0050 | |
| Phase 2b OLE⁴ | Pediatric (6-18 years) | 121 | Change in YGTSS-TTS¹ at 12 months | Sustained reduction in tic severity | N/A |
¹YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score ²Relapse defined as ≥50% loss of YGTSS-TTS improvement, use of rescue medication, or hospitalization for TS. ³HR: Hazard Ratio ⁴OLE: Open-Label Extension
Stuttering (Childhood-Onset Fluency Disorder)
Preliminary studies suggest this compound may also be effective for stuttering, a neurodevelopmental disorder also linked to dopamine dysregulation.
Table 2: Efficacy Data from Open-Label Pilot Study of this compound in Stuttering
| Study / Phase | Population | N (Evaluable) | Dosage | Key Outcomes | Reference(s) |
| Open-Label Pilot | Adults | 5 | 50-100 mg/day for 8 weeks | Increased speech fluency, faster reading, reduced duration of stuttering events. |
Safety, Tolerability, and Pharmacokinetics
Across clinical trials, this compound has been generally well-tolerated. A key differentiating feature from D2 antagonists is the lack of observed weight gain, metabolic changes, or drug-induced movement disorders like tardive dyskinesia.
Table 3: Common Adverse Events (AEs) Associated with this compound (Frequency >5%)
| Adverse Event | Frequency (Phase 3) | Frequency (Phase 2b OLE) | Reference(s) |
| Somnolence | 10.2% | 5.8% | |
| Insomnia | 7.4% | 5.8% | |
| Anxiety | 6.0% | 9.1% | |
| Fatigue | 5.6% | - | |
| Headache | 5.1% | - | |
| Nasopharyngitis | - | 14.0% |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Mechanism | Selective D1/D5 Receptor Antagonist | |
| Administration | Oral | |
| Elimination Half-Life | ~10 hours | |
| Blood-Brain Barrier | Crosses BBB |
Experimental Protocols
Protocol: D1 Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) for the D1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the human D1 dopamine receptor.
Materials:
-
Membrane preparation from cells stably transfected with the human D1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]SCH23390 (a selective D1 antagonist).
-
Non-specific binding control: Unlabeled SCH23390 at a high concentration.
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation fluid and counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]SCH23390, and either buffer (for total binding), unlabeled SCH23390 (for non-specific binding), or the test compound at varying concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove residual unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Phase 3 Clinical Trial Design (Enriched-Enrollment, Randomized Withdrawal)
This protocol is based on the design of the registrational Phase 3 D1AMOND study (NCT05615220) for this compound in Tourette Syndrome.
Objective: To evaluate the maintenance of efficacy and long-term safety of this compound in subjects with TS.
Study Design:
-
Phase 1 (Open-Label): All eligible subjects (pediatric and adult) with a YGTSS-TTS of ≥20 receive open-label this compound for 12 weeks. The dose is titrated to a target of ~2 mg/kg/day.
-
Eligibility for Randomization: Subjects who demonstrate a clinically meaningful response (defined as ≥25% improvement in YGTSS-TTS at both weeks 8 and 12) are eligible to enter the next phase.
-
Phase 2 (Double-Blind Randomized Withdrawal): Eligible responders are randomized 1:1 to either continue their this compound dose or be down-titrated to a matching placebo. This phase lasts for an additional 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint is the time to relapse during the double-blind phase. Relapse is defined as a composite of:
-
A ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase.
-
Required use of a tic rescue medication.
-
Hospitalization due to TS symptoms.
-
-
Secondary Endpoints: Include time to relapse in the combined pediatric and adult population, change in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S), and safety/tolerability assessments.
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacotherapy of CNS disorders by selectively targeting the D1 dopamine receptor. Clinical data, particularly in Tourette syndrome, have robustly demonstrated its efficacy in reducing tic severity while offering a favorable safety profile that avoids the common and often debilitating side effects of D2 receptor antagonists. The successful Phase 3 trial results position this compound as a potential first-in-class treatment for TS. Further research is warranted to explore its full therapeutic potential in other conditions linked to dopamine dysregulation, such as stuttering and pathological gambling, and to confirm its long-term safety and durability of effect in broader patient populations.
References
Ecopipam's Neurotransmitter Interactions Beyond Dopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam (SCH-39166) is a first-in-class selective antagonist of the dopamine D1/D5 receptor. While its primary mechanism of action is well-established, a comprehensive understanding of its effects on other major neurotransmitter systems is crucial for a complete pharmacological profile and for anticipating its full range of clinical effects. This technical guide provides an in-depth review of the current scientific evidence regarding this compound's interactions with neurotransmitter systems beyond dopamine, including serotonin, acetylcholine, norepinephrine, glutamate, and GABA. This document summarizes available quantitative data, outlines experimental methodologies, and presents key signaling pathways and experimental workflows through detailed diagrams.
Introduction
This compound's high affinity and selectivity for the D1 and D5 dopamine receptors differentiate it from many other psychoactive compounds.[1][2] Its development has primarily focused on conditions linked to dopaminergic dysregulation, such as Tourette syndrome.[3][4] However, the intricate network of the central nervous system necessitates a broader examination of a drug's pharmacological fingerprint. Understanding the on- and off-target effects of this compound on other neurotransmitter systems is critical for predicting its therapeutic efficacy, understanding its side-effect profile, and exploring its potential in other clinical indications. This guide synthesizes the available preclinical and clinical data to provide a detailed overview of this compound's non-dopaminergic activities.
Serotonergic System Interactions
Preclinical studies have investigated this compound's affinity for various serotonin (5-HT) receptors to assess its potential for serotonergic side effects or therapeutic actions.
Receptor Binding Affinity
In vitro receptor binding assays have demonstrated that this compound possesses a significantly lower affinity for serotonin receptors compared to its high affinity for D1/D5 receptors, underscoring its selectivity.
Table 1: this compound's Binding Affinity (Ki) for Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| 5-HT2 | >300 | Rat | [3H]-ketanserin | [5] |
| 5-HT1C | 1327 | Porcine | [3H]-mesulergine | |
| 5-HT (unspecified) | 80 | Not Specified | Not Specified |
Note: A higher Ki value indicates lower binding affinity.
Functional Implications
The low affinity of this compound for the 5-HT2 and 5-HT1C receptors suggests that it is unlikely to produce significant direct serotonergic effects at therapeutic doses. This is consistent with the clinical data, which does not prominently feature side effects typically associated with potent serotonergic agents.
Cholinergic System Interactions
The interaction between the dopaminergic and cholinergic systems, particularly in the striatum, is well-documented. The effect of D1 receptor antagonism by this compound on acetylcholine release has been a subject of investigation.
In Vitro and In Vivo Studies
Studies utilizing different methodologies have yielded seemingly contrasting results regarding this compound's influence on acetylcholine release.
-
Conversely, an in vivo microdialysis study in freely moving rats demonstrated that local application of this compound (SCH 39166) into the striatum caused a reversible, dose-dependent decrease in extracellular acetylcholine levels.
These differing outcomes may be attributable to the different experimental preparations (in vitro slice vs. in vivo) and methods of stimulation. The in vivo data suggests a facilitatory tonic influence of dopamine D1 receptors on striatal cholinergic interneurons.
Table 2: Effect of this compound on Striatal Acetylcholine Release (In Vivo Microdialysis)
| This compound Concentration (µM) | Mean Decrease in ACh Release (%) | Reference |
| 1 | 14 ± 4 | |
| 5 | 28 ± 8 | |
| 10 | 30 ± 5 |
Noradrenergic System Interactions
Data on the direct interaction of this compound with the noradrenergic system is limited but points towards a low affinity for relevant receptors.
Receptor Binding Affinity
Binding assays have shown that this compound has a low affinity for the α2A-adrenergic receptor.
Table 3: this compound's Binding Affinity (Ki) for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| α2A | 730 | Not Specified | Not Specified |
The high Ki value suggests that this compound is unlikely to have a significant direct impact on α2A-adrenergic receptor-mediated signaling at clinically relevant concentrations.
Glutamatergic and GABAergic System Interactions
As of the latest available scientific literature, there is a notable absence of direct preclinical or clinical studies investigating the effects of this compound on the glutamate and GABA neurotransmitter systems. No receptor binding affinity data (Ki values) for glutamate or GABA receptors, nor in vivo microdialysis or electrophysiology studies examining this compound's impact on these systems, have been published.
The complex interplay between dopamine, glutamate, and GABA in brain circuits, particularly in the basal ganglia, suggests that D1 receptor antagonism could indirectly influence excitatory and inhibitory neurotransmission. However, without direct experimental evidence, any such effects remain speculative. Future research is warranted to elucidate the potential modulatory role of this compound on these critical neurotransmitter systems.
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of scientific findings. While the full, unabridged protocols from the cited studies are not available in the public domain, this section outlines the general methodologies employed in the key experiments.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Homogenates of specific brain regions or cells expressing the receptor of interest are prepared.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2 receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of this compound on the extracellular concentration of neurotransmitters in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal. The animal is allowed to recover.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of the neurotransmitter of interest.
-
Drug Administration: this compound is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate collection continues at regular intervals following drug administration.
-
Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Signaling Pathways
This compound's primary mechanism of action is the blockade of the D1/D5 receptor, which is a Gs/Gq-coupled G protein-coupled receptor (GPCR). This antagonism prevents the downstream signaling cascade initiated by dopamine.
Conclusion
This compound is a highly selective dopamine D1/D5 receptor antagonist with minimal affinity for D2, 5-HT2, 5-HT1C, and α2A-adrenergic receptors. Its interaction with the cholinergic system is complex, with in vivo evidence suggesting it may reduce striatal acetylcholine release, indicating a modulatory role. A significant gap in the current knowledge is the lack of direct investigation into this compound's effects on the glutamatergic and GABAergic systems. The data presented in this guide provides a comprehensive overview of the non-dopaminergic pharmacology of this compound based on available literature. Further research is necessary to fully characterize its interactions with all major neurotransmitter systems, which will be invaluable for its continued clinical development and the exploration of new therapeutic applications.
References
- 1. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 4. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of substance P on acetylcholine and dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Ecopipam's Receptor Binding Profile
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro receptor binding characteristics of Ecopipam (SCH-39166), a first-in-class selective dopamine D1 and D5 receptor antagonist. The document details its binding affinity profile, the experimental methodologies used for its characterization, and the associated signaling pathways.
Introduction: this compound's Pharmacological Significance
This compound is an investigational compound that selectively blocks the actions of dopamine at the D1 and D5 receptors.[1][2][3] Dopamine receptors are categorized into two primary families: the "D1-like" family (D1 and D5 subtypes) and the "D2-like" family (D2, D3, and D4 subtypes).[2][4] Unlike traditional antipsychotic medications that primarily target D2 receptors, this compound's distinct mechanism of action offers a unique pharmacological profile. This high selectivity for the D1-like receptors may circumvent some of the adverse effects associated with D2 antagonism, such as extrapyramidal symptoms and metabolic disturbances. Its unique profile has driven research into its therapeutic potential for various central nervous system (CNS) disorders, including Tourette syndrome.
Quantitative Receptor Binding Profile of this compound
This compound's binding affinity has been extensively characterized through in vitro radioligand binding assays using cloned human and rat receptors. The inhibitor constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity. This compound demonstrates high affinity for D1 and D5 receptors and markedly lower affinity for D2, D3, and D4 receptors, confirming its selectivity.
Table 1: this compound In Vitro Binding Affinities (Kᵢ) for Dopamine Receptors
| Receptor Subtype | Species | Kᵢ (nM) | pKᵢ | Reference |
| Dopamine D1 | Human | 1.2 | 8.92 | |
| Dopamine D1 | Human | 0.9 | 9.05 | |
| Dopamine D1 | Rat | 1.9 | 8.72 | |
| Dopamine D2 | Human | 1240 | 5.91 | |
| Dopamine D2 | Human | 980 | 6.01 | |
| Dopamine D2 | Rat | 514 | 6.29 | |
| Dopamine D4 | Human | 5520 | 5.26 | |
| Dopamine D5 | Human | 2.0 | - |
Data indicates over 700-fold selectivity for D1/D5 receptors over D2, D3, and D4 receptors. This compound also shows little to no significant affinity for serotonergic 5-HT2 receptors.
Experimental Protocols: Radioligand Competition Binding Assay
Radioligand binding assays are the standard method for determining the binding affinity of a test compound for a specific receptor. A competition assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.
3.1. Objective To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a target receptor, which is then used to calculate the inhibitor constant (Kᵢ).
3.2. Materials and Reagents
-
Cell Membranes: Membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the cloned human dopamine receptor subtype of interest (e.g., D1, D2, D5).
-
Radioligand: A high-affinity, selective radioligand for the target receptor. For D1/D5 receptors, [³H]SCH 23390 is commonly used.
-
Test Compound: this compound, serially diluted across a wide concentration range (e.g., 8-10 log concentrations).
-
Non-specific Agent: A high concentration (e.g., 1 µM) of an unlabeled ligand, such as (+)-Butaclamol or unlabeled SCH 23390, to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters.
-
Scintillation Cocktail & Counter: A liquid scintillation cocktail and a counter to measure the radioactivity retained on the filters.
3.3. Assay Workflow
3.4. Data Analysis
-
Specific Binding Calculation: Specific binding is determined by subtracting the radioactivity from the non-specific binding (NSB) wells from the total binding wells.
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value—the concentration of this compound that displaces 50% of the bound radioligand.
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
D1/D5 Receptor Signaling Pathway and this compound's Mechanism of Action
Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Activation of these receptors by an agonist like dopamine initiates a signaling cascade that stimulates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger that activates downstream targets like Protein Kinase A (PKA) to modulate neuronal activity.
This compound functions as a competitive antagonist at D1 and D5 receptors. It binds to the receptor at the same site as dopamine but does not activate it. By occupying the binding site, this compound blocks dopamine from binding and initiating the downstream signaling cascade, thereby preventing the increase in intracellular cAMP levels.
Conclusion
The in vitro characterization of this compound unequivocally demonstrates its profile as a potent and highly selective antagonist for the D1-like dopamine receptors (D1 and D5). Standard radioligand binding assays reveal a sub-nanomolar to low nanomolar affinity for D1 and D5 receptors, with an affinity for D2-like receptors that is several hundred-fold lower. This selectivity is a key feature of its pharmacological profile. As an antagonist, this compound effectively blocks the canonical D1/D5 signaling pathway, preventing the dopamine-mediated increase in intracellular cAMP. This detailed in vitro profile provides the fundamental basis for its investigation in various CNS disorders and distinguishes it from other dopaminergic modulators.
References
Methodological & Application
Ecopipam in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Ecopipam (SCH-39166), a selective dopamine D1 and D5 receptor antagonist, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for central nervous system disorders.
Mechanism of Action
This compound functions as a competitive antagonist at dopamine D1 and D5 receptors. By binding to these receptors, it blocks the action of dopamine, preventing the activation of downstream signaling cascades.[1] The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a reduction in the intracellular production of cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activity.[2][3] This modulation of the dopaminergic system is central to its therapeutic effects observed in various preclinical models.[4]
Caption: this compound's mechanism of action as a D1 receptor antagonist.
Quantitative Data Summary
The following tables summarize reported dosages and administration routes for this compound in rat and mouse models across various experimental paradigms.
Table 1: this compound Dosage and Administration in Rat Models
| Experimental Model | Strain | Administration Route | Dosage Range | Vehicle | Key Findings |
| Nicotine-Induced Behavior | Long-Evans | Subcutaneous (SC) | 0.003 - 0.3 mg/kg | Not Specified | Dose-dependently reduced lever pressing potentiated by nicotine. |
| Apomorphine-Induced Stereotypy | Not Specified | Oral (PO) | 10 mg/kg | Not Specified | Counteracted apomorphine-induced stereotypic behaviors. |
| Juvenile Toxicity and Behavior | Sprague Dawley | Oral Gavage (PO) | 6, 36, and 216 mg/kg/day | Not Specified | Assessed effects on growth, development, and various behavioral endpoints.[5] |
Table 2: this compound Dosage and Administration in Mouse Models
| Experimental Model | Strain | Administration Route | Dosage Range | Vehicle | Key Findings |
| Locomotor Activity (hD1 Knock-in) | Human D1 Knock-in | Oral (PO) | 3 - 20 mg/kg | Not Specified | Increased locomotor activity, which was blocked by the D1 antagonist SCH39166. |
| Autistic-Like Behaviors (MPS-IIIA) | MPS-IIIA | Intraperitoneal (IP) | 0.015 and 0.03 mg/kg | Not Specified | Investigated for efficacy in a model of Sanfilippo syndrome. |
Experimental Protocols
General Preparation of this compound Formulations
Oral Administration (Suspension):
A common vehicle for oral administration of this compound is an aqueous suspension of carboxymethylcellulose (CMC).
-
0.5% CMC-Na Solution: To prepare a 0.5% (w/v) CMC-Na solution, dissolve 0.5 g of sodium carboxymethylcellulose in 100 mL of distilled water.
-
This compound Suspension: To prepare a 2.5 mg/mL working solution, add 250 mg of this compound to 100 mL of the 0.5% CMC-Na solution and mix thoroughly to ensure a uniform suspension.
Intraperitoneal Injection (Solution/Suspension):
For intraperitoneal injections, the choice of vehicle depends on the solubility of this compound.
-
Aqueous Vehicle: If soluble, sterile isotonic saline can be used.
-
Co-solvent Vehicle: For compounds with low aqueous solubility, a co-solvent system such as a 10:90 mixture of DMSO and corn oil can be utilized. To prepare a 2.5 mg/mL solution, a 25 mg/mL stock solution of this compound in DMSO can be diluted 1:10 with corn oil.
-
Suspension Vehicle: A 0.25% to 1% solution of CMC in sterile saline can also be used as a vehicle for intraperitoneal administration of suspended compounds.
Administration Procedures
Oral Gavage (Rat/Mouse):
Oral gavage ensures precise oral dosing.
Caption: Workflow for oral gavage administration.
-
Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure safe administration.
-
Gavage Needle Insertion: Gently insert an appropriately sized, ball-tipped gavage needle into the esophagus.
-
Administration: Slowly administer the prepared this compound formulation.
-
Withdrawal: Carefully remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the procedure.
Intraperitoneal Injection (Rat/Mouse):
Intraperitoneal injection allows for systemic administration.
Caption: Workflow for intraperitoneal injection.
-
Animal Restraint: Securely restrain the mouse or rat.
-
Injection Site: Locate the lower right quadrant of the abdomen.
-
Injection: Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) at a 15-30 degree angle and inject the this compound formulation.
-
Withdrawal: Remove the needle.
-
Monitoring: Observe the animal for any signs of discomfort or adverse effects.
Locomotor Activity Assessment
Locomotor activity is a common behavioral endpoint used to assess the effects of psychoactive compounds.
-
Habituation: Place the animals in the locomotor activity chambers for a period of 30-60 minutes to allow them to acclimate to the novel environment.
-
Administration: Administer this compound or vehicle according to the chosen route and dosage.
-
Data Collection: Immediately after administration, place the animals back into the activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes). Activity is typically measured by infrared beam breaks.
-
Analysis: Analyze the data to determine the effect of this compound on horizontal and vertical activity, as well as total distance traveled.
Apomorphine-Induced Stereotypy Model
This model is used to evaluate the potential antipsychotic-like effects of compounds.
-
Pre-treatment: Administer this compound or vehicle orally.
-
Apomorphine Challenge: After a specified pre-treatment time (e.g., 60 minutes), administer a subcutaneous injection of apomorphine (a non-selective dopamine agonist) to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: Immediately after the apomorphine injection, place the animals in observation cages and score the intensity of stereotypic behaviors at regular intervals for a set duration (e.g., every 10 minutes for 1 hour).
-
Analysis: Compare the stereotypy scores between the this compound-treated and vehicle-treated groups to determine if this compound attenuates the effects of apomorphine.
Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, institutional animal care and use committee (IACUC) guidelines, and relevant scientific literature. Researchers should always prioritize animal welfare and adhere to ethical research practices.
References
- 1. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. 2024 American Academy of Neurology Abstract Website [index.mirasmart.com]
Application Notes and Protocols for In Vivo Ecopipam Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the dissolution and administration of Ecopipam (SCH 39166), a selective dopamine D1/D5 receptor antagonist, for in vivo studies in rodents. Due to its poor aqueous solubility, specific formulation strategies are required to ensure consistent and accurate dosing for both oral and parenteral routes of administration. This document outlines recommended vehicles, preparation methods for solutions and suspensions, and administration guidelines. Additionally, a summary of this compound's mechanism of action is provided, including a diagram of the dopamine D1 receptor signaling pathway.
Physicochemical Properties of this compound
This compound is a benzazepine derivative with limited solubility in aqueous solutions. Understanding its solubility profile is critical for selecting an appropriate vehicle for in vivo administration.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| Water | 0.0236 mg/mL | DrugBank[1] |
Note: The low water solubility necessitates the use of co-solvents or suspension formulations for in vivo studies.
Recommended Formulations for In Vivo Rodent Studies
The choice of vehicle and formulation depends on the intended route of administration and the desired dosage. Below are recommended protocols for preparing this compound for oral gavage and subcutaneous injection.
Oral Administration (Suspension)
For oral gavage, a suspension of this compound in a vehicle containing a suspending agent is recommended to ensure uniform dosing.
Table 2: Formulation for Oral Gavage
| Component | Concentration | Purpose |
| This compound | Target dose (e.g., 10 mg/kg) | Active Pharmaceutical Ingredient |
| 0.5% Carboxymethylcellulose Sodium (CMC Na) in sterile water | q.s. to final volume | Suspending agent |
Parenteral Administration (Solution)
For subcutaneous or intraperitoneal injections, this compound can be dissolved in a small amount of an organic solvent and then diluted with a suitable vehicle.
Table 3: Formulations for Subcutaneous/Intraperitoneal Injection
| Formulation Option | Component | Concentration/Ratio | Purpose |
| A: Co-solvent Formulation | This compound | Target dose (e.g., 0.1 - 10 mg/kg) | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (DMSO) | Initial dissolution | Primary Solvent | |
| PEG300 | 40% of final volume | Co-solvent | |
| Tween-80 | 5% of final volume | Surfactant/Emulsifier | |
| Sterile Saline (0.9% NaCl) | 45% of final volume | Vehicle | |
| B: Oil-based Formulation | This compound | Target dose (e.g., 0.1 - 10 mg/kg) | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (DMSO) | Initial dissolution | Primary Solvent | |
| Corn Oil | q.s. to final volume | Vehicle |
Caution: The final concentration of DMSO should be kept to a minimum to avoid potential toxicity. It is advisable to run a vehicle-only control group in your experiments.
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage (10 mg/mL example)
-
Calculate the required amount of this compound and vehicle. For a 10 mg/mL suspension, weigh out 100 mg of this compound powder. Prepare a 0.5% (w/v) solution of CMC Na in sterile water by dissolving 50 mg of CMC Na in 10 mL of sterile water.
-
Triturate the this compound powder. In a mortar, gently grind the this compound powder to a fine consistency.
-
Create a paste. Add a small volume of the 0.5% CMC Na solution to the this compound powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle. Slowly add the rest of the 0.5% CMC Na solution to the paste while continuously mixing.
-
Homogenize the suspension. Transfer the mixture to a suitable container and stir continuously using a magnetic stirrer until a homogenous suspension is achieved. Visually inspect for any clumps.
-
Administer immediately. It is recommended to use the suspension immediately after preparation to ensure uniform dosing. Stir the suspension well before drawing each dose.
Preparation of this compound Solution for Subcutaneous Injection (1 mg/mL example using Co-solvent Formulation A)
-
Dissolve this compound in DMSO. Weigh the required amount of this compound and dissolve it in the smallest necessary volume of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Prepare the vehicle mixture. In a separate sterile tube, combine PEG300, Tween-80, and sterile saline in the recommended ratio (e.g., for a final volume of 10 mL, mix 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline).
-
Combine the drug solution and vehicle. While vortexing the vehicle mixture, slowly add the this compound-DMSO stock solution.
-
Ensure complete dissolution. Continue to vortex or sonicate the final solution until it is clear and free of any precipitate.
-
Sterile filter the solution. Before administration, filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store appropriately. If not used immediately, store the solution protected from light and at a temperature recommended based on stability studies.
Administration Guidelines
Table 4: Recommended Administration Parameters for Rodents
| Parameter | Mouse | Rat |
| Oral Gavage Volume | 5-10 mL/kg | 5-10 mL/kg |
| Subcutaneous Injection Volume | 5-10 mL/kg | 5-10 mL/kg |
| Needle Gauge (Oral Gavage) | 20-22g, flexible tip | 18-20g, flexible or metal tip |
| Needle Gauge (Subcutaneous) | 25-27g | 23-25g |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5). These receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). By blocking the D1 receptor, this compound inhibits this signaling cascade.
Caption: this compound blocks the dopamine D1 receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A logical workflow for in vivo this compound experiments.
References
Ecopipam in Animal Models of Tourette Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ecopipam and other selective D1 dopamine receptor antagonists in preclinical animal models of Tourette syndrome (TS). The following sections detail the scientific rationale, experimental protocols, and key findings from pivotal studies, offering a practical guide for researchers investigating novel therapeutics for tic disorders.
Introduction
Tourette syndrome is a neurodevelopmental disorder characterized by motor and phonic tics. The pathophysiology is thought to involve dysregulation of the dopaminergic system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits. While traditional antipsychotics for TS primarily target the D2 dopamine receptor, these are often associated with undesirable side effects. This compound, a selective D1 dopamine receptor antagonist, represents a novel therapeutic approach with a potentially more favorable side-effect profile. Preclinical research in animal models is crucial for elucidating the mechanism of action and therapeutic potential of D1 antagonists like this compound.
Rationale for D1 Receptor Antagonism in Tourette Syndrome
The prevailing "dopamine hypothesis" of TS suggests that hyperactivity of the dopaminergic system is a key contributor to tic generation. D1 and D2 dopamine receptors are both highly expressed in the striatum, a critical node in the CSTC pathways. While D2 antagonists have been the mainstay of TS treatment, emerging evidence suggests that targeting D1 receptors may also be an effective strategy for tic reduction. The D1CT-7 mouse model, which exhibits spontaneous tic-like behaviors, has been instrumental in demonstrating the potential of D1 receptor antagonism. In this model, both tic-like behaviors and associated sensorimotor gating deficits are inhibited by D1 dopamine receptor antagonism[1][2]. This preclinical evidence provides a strong rationale for the clinical investigation of this compound in patients with TS.
The D1CT-7 Mouse Model of Tourette Syndrome
The D1CT-7 transgenic mouse is a well-characterized animal model exhibiting spontaneous tic-like head and body twitches, making it a valuable tool for studying the pathophysiology of TS and for screening potential therapeutics. These mice express the cholera toxin A1 subunit under the control of the D1 dopamine receptor promoter in cortical and limbic regions, leading to chronic neuronal hyperexcitability and the manifestation of tic-like behaviors[1].
A key feature of the D1CT-7 model is the exacerbation of tic-like behaviors in response to stress, mirroring the stress-sensitive nature of tics in human patients. A common method to induce this stress response is through spatial confinement[1][2].
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing the D1CT-7 mouse model to investigate the effects of D1 receptor antagonism on tic-like behaviors and sensorimotor gating deficits. While the specific drug used in the foundational study was SCH23390, a well-established selective D1 antagonist, these protocols are directly applicable for the evaluation of this compound.
Protocol 1: Assessment of Tic-Like Behaviors Following D1 Receptor Antagonist Administration
Objective: To evaluate the efficacy of a D1 receptor antagonist (e.g., this compound) in reducing stress-exacerbated tic-like behaviors in the D1CT-7 mouse model.
Materials:
-
D1CT-7 transgenic mice and wild-type (WT) littermates.
-
D1 receptor antagonist (e.g., this compound or SCH23390) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control (e.g., saline).
-
Spatial confinement chamber (e.g., a 10 cm wide cylindrical enclosure).
-
Video recording equipment.
-
Behavioral analysis software.
Procedure:
-
Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the D1 receptor antagonist or vehicle control via intraperitoneal (i.p.) injection. A typical dose for SCH23390 is 0.05 mg/kg. Dosing for this compound should be determined based on pharmacokinetic and pharmacodynamic data.
-
Pre-treatment Period: Allow for a pre-treatment period following injection (e.g., 30 minutes) for the drug to reach effective concentrations.
-
Spatial Confinement (SC): Place each mouse individually into the spatial confinement chamber for a 20-minute session.
-
Video Recording: Record the entire 20-minute session for later behavioral analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videos for the frequency of tic-like behaviors (e.g., head and body twitches).
-
Data Analysis: Compare the frequency of tic-like behaviors between the D1 antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Sensorimotor Gating (Prepulse Inhibition - PPI)
Objective: To determine if the D1 receptor antagonist can ameliorate the sensorimotor gating deficits observed in D1CT-7 mice.
Materials:
-
D1CT-7 transgenic mice and WT littermates.
-
D1 receptor antagonist (e.g., this compound or SCH23390) and vehicle.
-
Startle response system with a prepulse capability.
Procedure:
-
Drug Administration: Administer the D1 receptor antagonist or vehicle as described in Protocol 1.
-
PPI Testing: Following the pre-treatment period, place the mice in the startle chambers.
-
Acclimation: Allow a 5-minute acclimation period with background white noise.
-
Test Session: The test session should consist of a series of trials, including:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-plus-pulse trials (e.g., a prepulse of a specific intensity above background noise followed by the 120 dB startle stimulus).
-
No-stimulus trials (background noise only).
-
The order of trials should be randomized.
-
-
Data Collection: The system will record the startle response (amplitude) for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)) * 100]. Compare the %PPI between the treatment groups.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Godar et al. (2016), which investigated the effects of the D1 antagonist SCH23390 on tic-like behaviors and PPI deficits in D1CT-7 mice. These data provide a benchmark for expected outcomes when testing this compound in a similar experimental paradigm.
| Experimental Group | Parameter | Vehicle Control | SCH23390 (0.05 mg/kg) | p-value |
| D1CT-7 Mice (Stress-Exposed) | Tic-like Behaviors (Frequency) | ~18 events/20 min | ~8 events/20 min | < 0.05 |
| D1CT-7 Mice (Stress-Exposed) | Prepulse Inhibition (%PPI) | ~20% | ~50% | < 0.05 |
Data are approximate values derived from graphical representations in Godar et al. (2016) for illustrative purposes.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in reducing tics.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The selective D1 receptor antagonist this compound holds promise as a novel therapeutic for Tourette syndrome. Preclinical studies in relevant animal models, such as the D1CT-7 mouse, are essential for further characterizing its efficacy and mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical evaluations of this compound and other D1-targeting compounds for the treatment of tic disorders.
References
Application Notes and Protocols for Studying Stereotypy in Preclinical Models with Ecopipam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereotypies are repetitive, unvarying, and seemingly functionless behaviors that are a core feature of several neuropsychiatric disorders, including Tourette syndrome and tardive dyskinesia. In preclinical research, stereotyped behaviors can be induced in rodent models by dopamine agonists, such as apomorphine, providing a valuable tool to investigate the underlying neurobiology of these behaviors and to screen potential therapeutic agents. Ecopipam is a first-in-class selective dopamine D1/D5 receptor antagonist.[1] Its unique mechanism of action, distinct from the more common D2 receptor antagonists, makes it a compound of significant interest for studying the role of D1 receptor signaling in the manifestation of stereotypies.[2] This document provides detailed application notes and protocols for the use of this compound in preclinical models of stereotypy.
Mechanism of Action of this compound
This compound selectively blocks the action of dopamine at the D1 and D5 receptors.[1] Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[2] The prevailing hypothesis for some disorders involving repetitive behaviors is a supersensitivity of the D1 receptors.[2] By antagonizing these receptors, this compound is thought to modulate the downstream signaling pathways that contribute to the expression of stereotypic behaviors. Unlike typical antipsychotics that primarily target D2 receptors, this compound's selectivity for the D1 receptor may offer a different therapeutic profile with a reduced risk of certain side effects like weight gain and metabolic changes.
Dopamine D1 Receptor Signaling Pathway
The binding of a dopamine agonist to the D1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks this signaling cascade. The diagram below illustrates the key components of the D1 receptor signaling pathway.
References
Ecopipam Clinical Trial Design in Tourette Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the clinical trial design and protocols for the investigation of Ecopipam in the treatment of Tourette syndrome. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, with a focus on the methodologies and quantitative outcomes observed.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class selective dopamine D1 receptor antagonist. Its mechanism of action is distinct from currently approved medications for Tourette syndrome, which primarily target the D2 dopamine receptor. The pathophysiology of Tourette syndrome is thought to involve a hyperdopaminergic state within the basal ganglia, a key brain region for motor control. By selectively blocking D1 receptors, this compound aims to modulate the "direct pathway" of the basal ganglia circuitry, which is believed to be overactive in individuals with Tourette syndrome, thereby reducing the frequency and severity of tics.[1][2]
Signaling Pathway of Dopamine D1 Receptor Antagonism
Dopamine D1 receptor signaling in the striatum, a core component of the basal ganglia, plays a crucial role in motor control. In the direct pathway, D1 receptor activation by dopamine typically leads to a cascade of intracellular events that facilitate movement. This compound, as a D1 antagonist, competitively binds to these receptors without activating them, thus inhibiting this downstream signaling. This is hypothesized to dampen the excessive signaling that contributes to the generation of tics in Tourette syndrome.[3]
Clinical Trial Design and Workflow
The pivotal Phase 3 clinical trial for this compound in Tourette syndrome, known as the D1AMOND study (NCT05615220), employed a randomized withdrawal design. This design is particularly useful for assessing the maintenance of efficacy of a treatment.[4][5]
Experimental Protocols
Patient Population and Eligibility Criteria
The clinical trials for this compound in Tourette syndrome included pediatric and adult participants. The key inclusion and exclusion criteria for the Phase 3 D1AMOND study are summarized below.
Table 1: Inclusion and Exclusion Criteria for the Phase 3 D1AMOND Study
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 6 years | Previous exposure to this compound |
| Weight ≥ 18 kg (~40 lbs) | Certain mood or psychiatric disorders (e.g., dementia, bipolar disorder, schizophrenia, major depressive disorder) |
| Diagnosis of Tourette's Disorder with both motor and vocal tics causing impairment | Unstable medical illness or clinically significant lab abnormalities |
| Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score ≥ 20 at baseline | Risk of suicide |
| No medications for motor or vocal tics for at least 14 days prior to baseline | Pregnancy or lactation |
| For sexually active participants, agreement to use effective contraception during the study and for 30 days after the last dose | Moderate to severe renal insufficiency |
| Hepatic insufficiency | |
| Positive urine drug screen | |
| Unstable doses of medications for anxiety, depression, or ADHD | |
| Use of certain medications that could lead to drug interactions | |
| Recent behavioral therapy for tics |
Dosing and Administration
In the Phase 3 D1AMOND study, this compound was administered orally once daily. The protocol included a titration phase to a target dose, followed by a maintenance phase.
-
Open-Label Phase: All participants received this compound, starting with a titration over 4 weeks to a target steady-state dose of 1.8 mg/kg/day. This was followed by an 8-week open-label maintenance phase at the target dose.
-
Double-Blind Phase: Responders to the open-label treatment were randomized to either continue receiving their established dose of this compound or switch to a matching placebo for 12 weeks.
Efficacy and Safety Assessments
The primary and secondary outcome measures in the this compound clinical trials relied on validated rating scales for Tourette syndrome.
The YGTSS is a semi-structured, clinician-administered interview that assesses the severity of motor and vocal tics over the preceding week. It is considered the gold standard for measuring tic severity in clinical trials.
The scale is divided into several domains:
-
Motor Tics: Rated on number, frequency, intensity, complexity, and interference.
-
Phonic (Vocal) Tics: Rated on number, frequency, intensity, complexity, and interference.
-
Overall Impairment: A global rating of the impact of tics on the individual's life.
Each of the five dimensions for both motor and phonic tics is scored from 0 (no tics) to 5 (severe tics). The Total Tic Score (TTS) is the sum of the motor and phonic tic scores, ranging from 0 to 50. The Global Severity Score is the sum of the TTS and the impairment score.
The CGI-TS-S is a clinician-rated scale that provides a global assessment of the severity of Tourette syndrome. It is a 7-point scale ranging from 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients). This scale allows the clinician to integrate all available information, including patient and caregiver reports and direct observation, into a single rating of illness severity.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 3 D1AMOND study of this compound in Tourette syndrome.
Table 2: Primary and Secondary Efficacy Endpoints in the Phase 3 D1AMOND Study
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary: Time to Relapse (Pediatric) | 41.9% relapsed | 68.1% relapsed | 0.50 (0.3-0.8) | 0.0084 |
| Secondary: Time to Relapse (Pediatric & Adult) | 41.2% relapsed | 67.9% relapsed | 0.50 (0.3-0.8) | 0.0050 |
Table 3: Common Adverse Events in the Phase 3 D1AMOND Study
| Adverse Event | Percentage of Patients |
| Somnolence | 10.2% |
| Insomnia | 7.4% |
| Anxiety | 6.0% |
| Fatigue | 5.6% |
| Headache | 5.1% |
Conclusion
The clinical trial program for this compound in Tourette syndrome has demonstrated a statistically significant and clinically meaningful benefit in reducing tic severity and maintaining treatment effect. The novel mechanism of action as a selective D1 receptor antagonist offers a promising new therapeutic approach for individuals with Tourette syndrome. The data from the Phase 3 D1AMOND study will be pivotal in regulatory submissions for the approval of this compound. Researchers and clinicians should be familiar with the detailed protocols and assessment measures used in these trials to accurately interpret the findings and consider the potential role of this compound in the management of Tourette syndrome.
References
- 1. Tourette syndrome - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 3. Dysregulated intracellular signaling in the striatum in a pathophysiologically grounded model of Tourette syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Tablets to Study Tourette's Disorder in Children, Adolescents and Adults | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for Utilizing the Yale Global Tic Severity Scale (YGTSS) as an Endpoint in Ecopipam Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the standardized use of the Yale Global Tic Severity Scale (YGTSS) as a primary efficacy endpoint in clinical trials investigating Ecopipam for the treatment of Tourette Syndrome (TS). Adherence to these protocols is crucial for ensuring data integrity, comparability across study sites, and robust evaluation of treatment outcomes.
Introduction to this compound and the YGTSS Endpoint
This compound is a first-in-class, selective dopamine-1 (D1) receptor antagonist under investigation for the treatment of Tourette Syndrome.[1][2] Unlike currently approved medications for TS that primarily target D2 receptors, this compound offers a novel mechanism of action.[1][2] Clinical trials have demonstrated that this compound can significantly reduce tic severity as measured by the Yale Global Tic Severity Scale (YGTSS).[3]
The YGTSS is a widely used, clinician-rated, semi-structured interview designed to assess the severity of motor and vocal tics over the preceding week. It is considered the gold standard for measuring tic severity in both children and adults. The scale's multidimensional assessment of tic characteristics and its robust psychometric properties make it an ideal primary endpoint for clinical trials.
Quantitative Data Summary from this compound Clinical Trials
The following tables summarize the key quantitative outcomes from Phase 2b and Phase 3 clinical trials of this compound where the YGTSS was the primary endpoint.
Table 1: Summary of YGTSS-Total Tic Score (TTS) Changes in this compound Clinical Trials
| Clinical Trial Phase | Treatment Group | Number of Patients | Baseline YGTSS-TTS (Mean ± SD) | Change from Baseline at Week 12 (LS Mean Difference from Placebo) | Percentage Reduction in YGTSS-TTS from Baseline | p-value | Reference(s) |
| Phase 2b (D1AMOND) | This compound | 74 | Not explicitly stated, but ≥20 for inclusion | -3.44 | 30% | 0.01 | |
| Placebo | 75 | Not explicitly stated, but ≥20 for inclusion | - | - | - | ||
| Phase 3 (Randomized Withdrawal) | This compound (continued) | Pediatric: Not specified | Not Applicable (post open-label) | Not Applicable (relapse rate primary endpoint) | Maintained clinically meaningful reductions | 0.0084 (time to relapse) | |
| Placebo (withdrawal) | Pediatric: Not specified | Not Applicable (post open-label) | - | - | - |
Table 2: Relapse Rates in Phase 3 Randomized Withdrawal Study (12-Week Double-Blind Period)
| Patient Population | This compound Relapse Rate | Placebo Relapse Rate | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Pediatric (Primary Endpoint) | 41.9% | 68.1% | 0.5 (0.3-0.8) | 0.0084 | |
| Pediatric and Adult (Secondary Endpoint) | 41.2% | 67.9% | 0.5 (0.3-0.8) | 0.0050 |
Experimental Protocols
Protocol 1: YGTSS Administration and Scoring
Objective: To provide a standardized methodology for the administration and scoring of the Yale Global Tic Severity Scale (YGTSS) to ensure consistency and reliability of the primary endpoint data in this compound clinical trials.
Personnel: The YGTSS should be administered by a trained and certified clinician (e.g., psychiatrist, neurologist, psychologist) experienced in the assessment of tic disorders. Raters should be blinded to the participant's treatment allocation.
Materials:
-
Yale Global Tic Severity Scale-Revised (YGTSS-R) scoring sheet
-
A quiet, private room for the interview
-
Recording equipment (optional, for training and quality control)
Procedure:
-
Establish Rapport: Begin the session by establishing rapport with the participant and, if applicable, their parent or guardian. Explain the purpose of the interview is to understand their tic symptoms over the past week.
-
Semi-Structured Interview: Conduct a semi-structured interview to elicit information about the participant's motor and vocal tics over the last seven days. Use open-ended questions to encourage detailed descriptions.
-
Example Probes: "Tell me about the movements or sounds you have been making in the last week." "Can you describe the different kinds of tics you've had?" "How often have these been happening?"
-
-
Tic Inventory: Systematically go through the YGTSS symptom checklist for motor and phonic tics to identify all tics present in the past week.
-
Rating Dimensions: For both motor and phonic tics separately, rate the severity of each of the five dimensions based on the information gathered, using the anchor points provided in the YGTSS-R manual.
-
Number: The variety of distinct tics.
-
Frequency: How often the tics occur.
-
Intensity: The forcefulness of the tics.
-
Complexity: The nature of the tics (simple vs. complex).
-
Interference: The degree to which tics affect activities.
-
-
Scoring:
-
Total Motor Tic Score: Sum of the scores (0-5) for the five motor tic dimensions (Range: 0-25).
-
Total Phonic Tic Score: Sum of the scores (0-5) for the five phonic tic dimensions (Range: 0-25).
-
Total Tic Score (TTS): Sum of the Total Motor Tic Score and the Total Phonic Tic Score (Range: 0-50). This is the primary efficacy endpoint.
-
Impairment Score: Separately rate the overall impact of the tics on the participant's life on a scale of 0-50.
-
Global Severity Score: Sum of the Total Tic Score and the Impairment Score (Range: 0-100).
-
Training and Quality Control:
-
All raters must undergo centralized training on the YGTSS administration and scoring.
-
Inter-rater reliability should be established before the trial begins and monitored throughout the study using recorded interviews or co-ratings.
Protocol 2: this compound Phase 3 Clinical Trial Design (Randomized Withdrawal)
Objective: To outline the methodology of the Phase 3 clinical trial designed to evaluate the maintenance of efficacy of this compound in treating Tourette Syndrome.
Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.
Participant Population: Children, adolescents, and adults with a diagnosis of Tourette's Disorder.
Procedure:
-
Screening Period (28 days): Assess potential participants for eligibility based on inclusion and exclusion criteria.
-
Open-Label Stabilization Period (12 weeks):
-
All eligible participants receive this compound.
-
Titration Phase (4 weeks): The dose of this compound is gradually increased to a target steady-state dose.
-
Maintenance Phase (8 weeks): Participants continue on the target dose of this compound.
-
Response Assessment: At weeks 8 and 12, participants are assessed for a clinically meaningful response, defined as a ≥25% improvement in the YGTSS-TTS from baseline.
-
-
Double-Blind Randomized Withdrawal Period (12 weeks):
-
Participants who met the response criteria are randomized in a 1:1 ratio to either continue receiving this compound or switch to a placebo.
-
The primary endpoint is the time to relapse. Relapse is defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase, the need for rescue medication for tics, or hospitalization for TS.
-
-
End of Study and Follow-up: Participants who complete the 12-week double-blind period or who relapse are withdrawn from the blinded study medication and complete end-of-study assessments, including safety follow-up visits.
Visualizations
Caption: this compound's mechanism of action as a D1 receptor antagonist.
Caption: YGTSS as a primary endpoint in a parallel-group this compound trial.
Caption: Logical relationship of YGTSS scoring components.
References
Ecopipam Research on Childhood-Onset Fluency Disorder (Stuttering): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the research on Ecopipam for the treatment of childhood-onset fluency disorder, commonly known as stuttering. It includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Childhood-onset fluency disorder is a neurodevelopmental condition characterized by disruptions in the normal flow of speech.[1] While the exact pathophysiology is not fully understood, research suggests that dysregulation of the dopaminergic system in the brain plays a significant role.[1][2] this compound (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class, selective antagonist of the dopamine D1 receptor subtype.[1][3] This novel mechanism of action offers a potential therapeutic approach for stuttering with a reduced risk of the metabolic and movement-related side effects associated with dopamine D2 receptor antagonists.
Mechanism of Action
This compound selectively blocks dopamine D1 receptors, which are highly expressed in the basal ganglia, a group of subcortical nuclei critical for motor control. The prevailing theory suggests that excessive dopamine activity may contribute to the speech dysfluencies seen in stuttering. By antagonizing D1 receptors, this compound is thought to modulate the "direct pathway" of the basal ganglia, which is involved in the initiation of desired movements, including speech. This modulation may help to restore more fluent speech production.
Figure 1: this compound's antagonistic action on the dopamine D1 receptor.
Clinical Research on this compound for Stuttering
Research on this compound for stuttering has included an open-label pilot study and a Phase 2 randomized, double-blind, placebo-controlled trial.
Open-Label Pilot Study
An initial open-label pilot study investigated the efficacy and tolerability of this compound in adults who stutter. The results of this study were promising, showing that a majority of participants experienced an improvement in their stuttering symptoms and that the medication was well-tolerated. These preliminary findings provided the rationale for a larger, controlled clinical trial.
Quantitative Data
| Outcome Measure | Baseline (Pre-treatment) | Post-treatment (8 weeks) |
| Stuttering Severity Instrument-4 (SSI-4) Total Score | Data not publicly available | Data not publicly available |
| Subjective Screening of Stuttering (SSS) | Data not publicly available | Data not publicly available |
| Overall Assessment of the Speaker's Experience of Stuttering (OASES) | Data not publicly available | Data not publicly available |
| Clinical Global Impression (CGI) Scale | Data not publicly available | Data not publicly available |
| Qualitative Outcomes | N/A | A majority of participants demonstrated improvement in stuttering. |
Note: Specific quantitative data from this open-label study are not publicly available. The available reports describe the outcomes qualitatively.
Phase 2 Clinical Trial: "Speak Freely" (NCT04492956)
Following the pilot study, a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study, known as the "Speak Freely" study, was initiated to further evaluate the efficacy and safety of this compound in adults with childhood-onset fluency disorder. This study has been completed, but as of the date of this document, the results have not been publicly released.
Quantitative Data
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Change from Baseline in Stuttering Severity Instrument-4 (SSI-4) Total Score at Week 12 | Results not yet published | Results not yet published | Results not yet published |
| Change from Baseline in Subjective Screening of Stuttering (SSS) total score at Week 12 | Results not yet published | Results not yet published | Results not yet published |
| Change from Baseline in Overall Assessment of the Speaker's Experience of Stuttering (OASES) total score at Week 12 | Results not yet published | Results not yet published | Results not yet published |
| Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) at Week 12 | Results not yet published | Results not yet published | Results not yet published |
Experimental Protocols
Open-Label Pilot Study Protocol
Objective: To evaluate the efficacy and tolerability of this compound in reducing stuttering symptoms in adults.
Study Design:
-
Type: Open-label, single-arm pilot study.
-
Duration: 8 weeks.
-
Participants: Adults with a diagnosis of childhood-onset fluency disorder.
Methodology:
-
Screening: Participants were screened for eligibility based on inclusion and exclusion criteria.
-
Baseline Assessment: Baseline stuttering severity was assessed using the Stuttering Severity Instrument-4 (SSI-4), Subjective Screening of Stuttering (SSS), Overall Assessment of the Speaker's Experience of Stuttering (OASES), and the Clinical Global Impression (CGI) scale.
-
Treatment Phase:
-
Weeks 1-2: Participants received this compound 50 mg/day.
-
Weeks 3-8: The dosage was increased to 100 mg/day for the remaining 6 weeks.
-
-
Follow-up Assessment: Stuttering severity was reassessed at the end of the 8-week treatment period using the same assessment tools as at baseline.
-
Safety Monitoring: Adverse events were monitored throughout the study.
Figure 2: Workflow of the open-label pilot study of this compound for stuttering.
Phase 2 "Speak Freely" (NCT04492956) Study Protocol
Objective: To evaluate the efficacy and safety of this compound compared to placebo in adults with childhood-onset fluency disorder.
Study Design:
-
Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study.
-
Duration: 12-week treatment period with a 2-week follow-up.
-
Participants: 68 adult subjects with childhood-onset fluency disorder.
-
Randomization: 1:1 ratio to this compound or placebo.
Inclusion Criteria (Abbreviated):
-
18 years of age or older.
-
Diagnosis of childhood-onset fluency disorder (DSM-5 criteria).
-
History of stuttering for ≥ 2 years.
-
Moderate to severe stuttering at screening and baseline.
-
Completed an adequate course of speech therapy.
Exclusion Criteria (Abbreviated):
-
Stuttering related to a known neurological cause.
-
Initiation of new behavioral therapies for stuttering within 10 weeks of baseline.
-
Unstable medical illness.
-
History of major depressive episode or seizures.
-
Previous treatment with this compound.
Methodology:
-
Screening and Baseline: Eligible subjects underwent baseline assessments of stuttering severity.
-
Randomization: Subjects were randomized to receive either this compound or a matching placebo.
-
Treatment Period (12 weeks):
-
Titration Phase (4 weeks): The dose of this compound was gradually increased to a target steady-state dose of approximately 2 mg/kg/day.
-
Maintenance Phase (8 weeks): Subjects continued on their target dose.
-
-
Assessments: Efficacy assessments were conducted at weeks 4, 8, and 12. Safety assessments were performed at all clinic visits.
-
Follow-up: Follow-up visits occurred at 7 and 14 days after the end of the treatment period.
Figure 3: Workflow of the "Speak Freely" Phase 2 clinical trial.
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most frequently reported side effects are related to the central nervous system (e.g., sedation, insomnia, psychiatric changes) and the gastrointestinal system (e.g., nausea, vomiting). Importantly, this compound's selective D1 receptor antagonism appears to avoid the weight gain and movement disorders that can be associated with D2 receptor antagonists.
Future Directions
The promising results from the initial open-label study have paved the way for more rigorous investigation of this compound as a potential pharmacotherapy for stuttering. The public release of the data from the "Speak Freely" Phase 2 trial is eagerly awaited by the research and clinical communities. Positive outcomes from this trial could lead to Phase 3 studies and potentially the first FDA-approved medication for childhood-onset fluency disorder.
References
Investigating Ecopipam's Effects in Animal Models of Addiction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH-39166) is a selective antagonist of the D1 and D5 dopamine receptors.[1] The dopamine D1 receptor is a critical component of the brain's reward system and has been a key target for the development of therapeutics for substance use disorders.[2][3] Preclinical and clinical research has explored the potential of this compound to modulate the reinforcing effects of drugs of abuse. These application notes provide a summary of key findings and detailed protocols for investigating the effects of this compound in established animal models of addiction.
Mechanism of Action: D1 Receptor Antagonism in the Reward Pathway
Dopamine D1 receptors are Gs-protein coupled receptors that, upon activation by dopamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[4][5] This signaling cascade, particularly within the nucleus accumbens (NAc), is believed to be crucial for the rewarding and reinforcing effects of drugs of abuse. This compound, by blocking these receptors, is hypothesized to attenuate the positive reinforcing effects of addictive substances. However, the role of D1 receptor signaling in addiction is complex, with some studies suggesting its importance diminishes as addiction progresses.
Data Presentation: this compound in Animal Models of Addiction
The following tables summarize the quantitative effects of this compound and related D1 antagonists in key animal models of addiction.
Table 1: Effects of D1 Receptor Antagonists on Cocaine Self-Administration in Rats
| Compound | Schedule of Reinforcement | Dose Range | Effect on Cocaine Self-Administration | Reference |
| This compound (SCH-39166) | Fixed-Ratio (FR) 5, 20-sec timeout | 1-30 µg/kg | Increased responding at lower doses, decreased at higher doses | |
| This compound (SCH-39166) | FR 15, 2-min timeout (vs. food) | 1-30 µg/kg | Selective reduction of cocaine self-administration at low doses | |
| SCH 23390 | Progressive-Ratio | 0.3, 1.0, 3.0 µg (intra-NAc) | Dose-dependent decrease in breakpoint in short-access rats | |
| SCH 23390 | Progressive-Ratio | 0.3, 1.0, 3.0 µg (intra-NAc) | No significant reduction in breakpoint in extended-access rats |
Table 2: Effects of this compound on Methamphetamine and Nicotine Seeking
| Compound | Animal Model | Effect | Reference |
| This compound (SCH-39166) | Incubation of Methamphetamine Seeking | Decreased seeking after voluntary abstinence (intra-NAc core injection) | |
| This compound (SCH-39166) | Nicotine Subjective Effects (Human) | Did not block cocaine-like subjective effects of nicotine |
Table 3: Effects of Chronic this compound on Cocaine Self-Administration in Humans
| Compound | Dosing | Effect on Cocaine Self-Administration | Effect on Subjective Ratings | Reference |
| This compound | 100 mg p.o. (maintenance) | Increased self-administration of 12 mg cocaine | Increased ratings of "good drug effect," "high," and "stimulated" for 25 and 50 mg cocaine |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound and other D1 receptor antagonists.
Protocol 1: Intravenous Drug Self-Administration
This model assesses the reinforcing properties of a drug.
Materials:
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
-
Intravenous catheters.
-
Drug of abuse (e.g., cocaine HCl).
-
This compound (SCH-39166).
-
Vehicle (e.g., sterile saline).
-
Experimental animals (e.g., male Wistar or Sprague-Dawley rats).
Procedure:
-
Surgery and Recovery: Surgically implant an indwelling intravenous catheter into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acquisition of Self-Administration: Train rats to self-administer the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each lever press on the "active" lever results in a drug infusion and the presentation of a conditioned stimulus (e.g., a light cue). Presses on the "inactive" lever have no consequence.
-
Maintenance: Once stable responding is achieved, transition the animals to the desired schedule of reinforcement, such as a fixed-ratio 5 (FR5) or a progressive-ratio schedule.
-
This compound Pretreatment and Testing: Prior to the test session, administer this compound or vehicle intraperitoneally at the desired doses and pretreatment times. Place the animals in the operant chambers and allow them to self-administer the drug for the session duration.
-
Data Analysis: The primary dependent variables are the number of drug infusions earned and the "breakpoint" (the highest ratio completed) on a progressive-ratio schedule.
Protocol 2: Conditioned Place Preference (CPP)
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
Materials:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Drug of abuse (e.g., cocaine HCl).
-
This compound (SCH-39166).
-
Vehicle (e.g., sterile saline).
-
Experimental animals (e.g., male C57BL/6 mice).
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animals in the central compartment and allow them to freely explore all three compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and confine the animal to one of the outer compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer compartment for the same duration. The assignment of drug-paired and vehicle-paired compartments should be counterbalanced.
-
-
This compound Treatment (during conditioning or before testing): this compound can be administered before each drug conditioning session to assess its effect on the acquisition of CPP, or before the post-conditioning test to evaluate its effect on the expression of CPP.
-
Post-Conditioning (Test): On the test day, place the animals in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Protocol 3: Reinstatement of Drug-Seeking
This model is used to study relapse behavior.
Materials:
-
Same as for the self-administration protocol.
-
Stimuli for reinstatement (e.g., the drug itself, a stressor like footshock, or drug-associated cues).
Procedure:
-
Acquisition of Self-Administration: Train animals to self-administer a drug as described in Protocol 1.
-
Extinction: Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or the presentation of conditioned cues. Continue until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three self-administration sessions).
-
This compound Pretreatment: Before the reinstatement test, administer this compound or vehicle.
-
Reinstatement Test: Induce reinstatement of drug-seeking behavior by presenting a trigger:
-
Drug-primed reinstatement: A non-contingent injection of the training drug.
-
Cue-induced reinstatement: Presentation of the conditioned cues previously paired with drug infusion.
-
Stress-induced reinstatement: Exposure to a mild stressor (e.g., intermittent footshock).
-
-
Data Analysis: The primary measure is the number of presses on the previously active lever during the reinstatement test. A significant increase in responding compared to the end of the extinction phase indicates reinstatement of drug-seeking behavior.
Conclusion
The available preclinical data suggest that the D1 receptor antagonist this compound can modulate the reinforcing effects of drugs of abuse, particularly cocaine. However, its effects are complex and may depend on the schedule of reinforcement and the stage of addiction. Notably, a human study showed that chronic this compound administration could paradoxically increase cocaine self-administration, highlighting the importance of careful consideration of dosing and treatment duration in clinical applications. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound and other D1 receptor antagonists in the treatment of substance use disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
Ecopipam for Weight Loss in Obese Subjects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH-39166) is a selective dopamine D1/D5 receptor antagonist that has been investigated for its potential as a weight loss treatment in obese individuals. The rationale for its use in this indication stems from the role of the mesolimbic dopamine system in reward-motivated behaviors, including eating. By antagonizing D1/D5 receptors, this compound is thought to modulate the rewarding properties of food, thereby reducing food intake and promoting weight loss. This document provides a summary of findings from clinical trials, detailed experimental protocols, and an overview of the relevant signaling pathways.
Quantitative Data Summary
Clinical trials investigating this compound for weight loss have demonstrated its efficacy, although development for this indication was halted due to adverse psychiatric effects.[1] The following tables summarize the key quantitative outcomes from Phase II and Phase III studies.
Table 1: Efficacy of this compound in a Phase II, 12-Week, Randomized, Double-Blind, Placebo-Controlled Trial in Obese Subjects [1]
| Treatment Group | Percentage of Subjects with ≥5% Weight Loss |
| This compound 10 mg/day | - |
| This compound 30 mg/day | - |
| This compound 100 mg/day | 26%* |
| Placebo | 6% |
*p < 0.01 vs. Placebo
Table 2: Efficacy of this compound in Phase III, 52-Week, Randomized, Double-Blind, Placebo-Controlled Trials in Obese Subjects (with and without Type 2 Diabetes) [1]
| Trial Population | Treatment Group | Mean Percent Weight Loss Greater Than Placebo |
| Non-diabetic | This compound 100 mg/day | 3.1% |
| Non-diabetic | This compound 100 mg/day | 4.3% |
| Type 2 Diabetes | This compound 50 mg/day | - |
| Type 2 Diabetes | This compound 100 mg/day | - |
Table 3: Proportion of Subjects Achieving Different Tiers of Weight Loss in Two Non-Diabetic Phase III Trials [1]
| Weight Loss Tier | This compound-treated Subjects | Placebo-treated Subjects |
| 5% to 10% | Greater Proportion | Lesser Proportion |
| >10% | Greater Proportion | Lesser Proportion |
Experimental Protocols
The following protocols are based on the methodologies reported in the clinical trials of this compound for obesity.[1]
Subject Recruitment and Eligibility Criteria
Inclusion Criteria (General):
-
Obese subjects, including those with type 2 diabetes.
-
Specific BMI thresholds would have been defined in the full protocol (e.g., BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbidities).
Exclusion Criteria (General, based on this compound trials for other indications):
-
History of or current significant psychiatric disorders (e.g., major depressive disorder, bipolar disorder, schizophrenia).
-
Risk of suicide.
-
Unstable medical conditions.
-
Clinically significant laboratory abnormalities.
-
Pregnancy or lactation.
-
Use of other weight loss medications.
Study Design
-
Phase II: 12-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Phase III: 52-week, randomized, double-blind, placebo-controlled, multicenter trials.
Investigational Product and Dosing
-
Drug: this compound hydrochloride tablets.
-
Phase II Dosing: Oral administration of 10 mg, 30 mg, or 100 mg of this compound, or a matching placebo, once daily.
-
Phase III Dosing: Oral administration of 50 mg or 100 mg of this compound, or a matching placebo, once daily.
Concomitant Weight Management Program
All subjects in the clinical trials received this compound or placebo in conjunction with a standardized weight loss program. While the specific details of the program from the this compound obesity trials are not publicly available, a standard weight management program in a clinical trial setting typically includes:
-
Dietary Counseling:
-
Instruction on a reduced-calorie diet (e.g., a deficit of 500-1000 kcal/day from baseline).
-
Guidance on making healthy food choices, portion control, and reading food labels.
-
May involve structured meal plans or dietary logs.
-
-
Physical Activity Recommendations:
-
Goal-setting for regular physical activity (e.g., 150 minutes of moderate-intensity exercise per week).
-
Advice on incorporating physical activity into daily routines.
-
-
Behavioral Counseling:
-
Strategies for self-monitoring of food intake, physical activity, and weight.
-
Techniques for managing cravings and addressing emotional eating.
-
Goal-setting and problem-solving to overcome barriers to weight loss.
-
Efficacy and Safety Assessments
-
Primary Efficacy Endpoints:
-
Phase II: Proportion of subjects achieving ≥5% weight loss from baseline at 12 weeks.
-
Phase III: Distribution of percentage weight loss from baseline at 52 weeks.
-
-
Secondary Efficacy Endpoints:
-
Proportion of subjects achieving weight loss of 5% to 10% and >10%.
-
Maintenance of weight loss.
-
-
Safety Assessments:
-
Monitoring of adverse events, with a particular focus on psychiatric events (depression, anxiety, suicidal ideation).
-
Vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling in Appetite Regulation
This compound's mechanism of action is centered on the blockade of the dopamine D1 receptor. In the context of appetite, this action is primarily relevant in the brain's reward and homeostatic centers, such as the nucleus accumbens and the hypothalamus. The binding of dopamine to the D1 receptor typically initiates a signaling cascade that influences neuronal excitability and gene expression, which in turn can modulate feeding behavior.
References
Troubleshooting & Optimization
Ecopipam Technical Support Center: Stability, Solubility, and Handling
Welcome to the Ecopipam Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide essential information and guidance on the stability and solubility of this compound in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and its hydrochloride salt?
A1: this compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of both this compound and its hydrochloride salt.
Q2: What are the specific solubilities of this compound in common laboratory solvents?
A2: Quantitative solubility data for this compound is available for DMSO. The solubility in other common solvents like ethanol and water is more qualitative. The table below summarizes the available data.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 60 mg/mL (191.19 mM) | Sonication is recommended to aid dissolution.[1] |
| This compound hydrochloride | DMSO | 100 mg/mL (285.49 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[2] |
| This compound | Water | Low | Specific quantitative data is not readily available, but it is known to have low aqueous solubility. |
| This compound | Ethanol | Soluble | Specific quantitative data is not readily available. |
Q3: How should I store this compound in its solid form and in solution?
A3: Proper storage is crucial to maintain the integrity of this compound. For the solid form, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[3] Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored as follows:
| Form | Storage Temperature | Duration | Notes |
| In Solvent | -20°C | 1 month | Sealed container, protected from moisture.[3][4] |
| In Solvent | -80°C | 6 months | Sealed container, protected from moisture. |
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. The primary reason is the significant change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium. Here are some common causes and solutions:
-
High Final Concentration: The final concentration of this compound in your aqueous buffer may exceed its solubility limit. Solution: Try lowering the final working concentration.
-
Improper Mixing: Adding the DMSO stock too quickly can create localized high concentrations, leading to precipitation. Solution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Buffer Composition and pH: The pH and ionic strength of your buffer can influence the solubility of this compound. Solution: Empirically test different buffers and pH ranges to find the optimal conditions for your experiment.
-
Temperature: Changes in temperature can affect solubility. Solution: Ensure your stock solution and aqueous buffer are at the same temperature before mixing.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the handling and use of this compound in experimental settings.
dot
References
Technical Support Center: Ecopipam Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ecopipam dosage and minimizing adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class selective dopamine D1 receptor antagonist.[1][2][3][4] It also shows antagonist activity at the D5 receptor.[5] Unlike many antipsychotics that target D2 receptors, this compound's high selectivity for the D1 receptor family is thought to minimize side effects commonly associated with broader dopamine blockade, such as weight gain and movement disorders. D1 receptor supersensitivity may be a mechanism for the repetitive and compulsive behaviors associated with Tourette syndrome, a primary indication for this compound.
Q2: What are the most common adverse effects observed with this compound treatment?
A2: Across various clinical trials, the most frequently reported adverse events (AEs) are generally mild to moderate and primarily affect the central nervous system. These include somnolence/sedation, headache, insomnia, anxiety, and fatigue.
Q3: Does this compound cause metabolic side effects like weight gain?
A3: Clinical trial data suggests that this compound does not cause significant weight gain or metabolic changes. In some studies, more weight gain was observed in the placebo group compared to the this compound group. No significant changes in glycated hemoglobin, total cholesterol, or triglycerides have been reported with long-term treatment.
Q4: Are there any concerns about drug-induced movement disorders with this compound?
A4: this compound's selective D1 antagonism appears to spare it from the extrapyramidal symptoms (EPS), such as tardive dyskinesia, that can be associated with D2 receptor antagonists. Clinical trials have not observed drug-induced movement disorders, and there have been no significant differences between this compound and placebo groups on scales like the Barnes Akathisia Rating Scale or the Abnormal Involuntary Movement Scale.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is orally active and crosses the blood-brain barrier. It has an elimination half-life of approximately 10 hours.
Troubleshooting Guides
Issue 1: Subject experiences excessive somnolence or sedation.
Q: A subject in our study is reporting significant daytime drowsiness after starting this compound. How should we manage this?
A: Somnolence and sedation are among the most common adverse effects of this compound. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Assess the Severity and Onset.
-
Quantify the level of sedation using a standardized scale such as the Epworth Sleepiness Scale.
-
Determine the timing of the sedation in relation to dose administration.
Step 2: Consider Dose Adjustment.
-
If sedation is significant, a dose reduction may be warranted. In a long-term study, some patients had their dose reduced from 100 mg to 75 mg.
-
Administering the full daily dose in the evening may help mitigate daytime somnolence.
Step 3: Evaluate Concomitant Medications.
-
Review all concomitant medications for any with sedative properties that could be contributing to the observed effect.
Step 4: Monitor for Adaptation.
-
In some cases, tolerance to the sedative effects may develop over time. Continue to monitor the subject closely for the first few weeks of treatment.
Experimental Protocol: Assessing Sedation
Objective: To quantitatively assess the level of sedation in a subject.
Materials:
-
Epworth Sleepiness Scale (ESS) questionnaire.
-
Subject's study diary.
Procedure:
-
Administer the ESS at baseline and at regular intervals (e.g., weekly) following the initiation of this compound treatment.
-
Instruct the subject to record the timing and severity of any sedative episodes in their study diary.
-
Review the ESS scores and diary entries with the subject to determine the impact on daily activities. An ESS score greater than 10 suggests excessive daytime sleepiness.
Issue 2: Subject reports increased anxiety or insomnia.
Q: Our subject has developed anxiety and difficulty sleeping since starting this compound. What is the recommended course of action?
A: Anxiety and insomnia are also commonly reported adverse effects. The following steps can help manage these symptoms:
Step 1: Characterize the Symptoms.
-
Determine the nature of the anxiety (e.g., generalized, panic attacks).
-
For insomnia, identify if it is difficulty falling asleep, staying asleep, or early morning awakenings.
Step 2: Dose and Timing Adjustment.
-
Consider a dose reduction.
-
If insomnia is the primary complaint, administer the dose in the morning to minimize effects on the sleep cycle.
Step 3: Non-Pharmacological Interventions.
-
Recommend good sleep hygiene practices for insomnia.
-
For anxiety, suggest relaxation techniques or mindfulness exercises.
Step 4: Consider Concomitant Medication.
-
If anxiety or insomnia is severe and does not resolve with dose adjustment, the use of appropriate concomitant medication may be considered, although this should be a last resort in a clinical trial setting to avoid confounding variables.
Experimental Protocol: Monitoring Anxiety and Insomnia
Objective: To monitor and quantify changes in anxiety and sleep patterns.
Materials:
-
Generalized Anxiety Disorder 7-item (GAD-7) scale.
-
Pittsburgh Sleep Quality Index (PSQI).
-
Actigraphy device (optional).
Procedure:
-
Administer the GAD-7 and PSQI at baseline and at regular follow-up visits.
-
For a more objective measure of sleep patterns, consider using an actigraphy device for a set period before and after treatment initiation.
-
Analyze the data to identify any significant changes from baseline that correlate with this compound administration.
Data Presentation
Table 1: Incidence of Common Adverse Events with this compound in Clinical Trials
| Adverse Event | Phase 3 Trial (24 weeks) | Phase 3 Relapse Study | Phase 2b D1AMOND Trial | Open-Label Adult Study |
| Somnolence | 11.1% | 10.2% | 7.9% | 28% |
| Anxiety | 9.7% | 6.0% | - | 22% |
| Headache | 9.7% | 5.1% | 15.8% | 22% |
| Insomnia | 8.8% | 7.4% | 14.5% | 33% |
| Fatigue | 6.5% | 5.6% | 7.9% | 33% |
| Nasopharyngitis | 14.0% (12-month OLE) | - | - | - |
Note: Frequencies can vary based on the study population, duration, and dosage.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: this compound antagonizes the Dopamine D1 receptor, inhibiting downstream signaling.
Experimental Workflow: Troubleshooting Adverse Events
Caption: A logical workflow for troubleshooting adverse events during this compound treatment.
References
Ecopipam Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Ecopipam (also known as SCH-39166) in their experiments. Understanding the potential for off-target effects is critical for accurate data interpretation and the avoidance of experimental confounds. This resource offers a comprehensive overview of this compound's binding profile, detailed experimental protocols for assessing receptor interactions, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist with high affinity for the dopamine D1 and D5 receptors.[1][2][3][4] Its pharmacological activity is primarily mediated through the blockade of these receptor subtypes.
Q2: What is known about this compound's selectivity and potential for off-target binding?
A2: this compound demonstrates a high degree of selectivity for D1 and D5 receptors over D2-like dopamine receptors and the serotonin 5-HT2A receptor.[5] Quantitative binding data indicates that its affinity for D2, D4, 5-HT2A, 5-HT1C, and α2A-adrenergic receptors is substantially lower than for D1 and D5 receptors. This selectivity profile suggests a lower likelihood of side effects commonly associated with D2 receptor antagonists, such as extrapyramidal symptoms and metabolic changes.
Q3: I am observing an unexpected effect in my cell-based assay when using this compound. Could this be an off-target effect?
A3: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. First, verify that the observed effect is dose-dependent. If so, consider the following:
-
Receptor Expression Profile: Confirm the expression of D1/D5 receptors in your experimental system. If they are not present, any observed effect is likely off-target.
-
Concentration: Are you using this compound at a concentration significantly higher than its Ki for D1/D5 receptors? At micromolar concentrations, engagement of lower-affinity off-target receptors becomes more probable. Refer to the binding affinity table below.
-
Control Experiments: Include control experiments with other D1/D5 antagonists to see if the effect is specific to this compound. Additionally, using a compound with a different chemical structure but similar primary target can help elucidate if the effect is on-target or due to an off-target interaction of this compound's specific scaffold.
Q4: What are the reported side effects of this compound in clinical trials, and could they be related to off-target effects?
A4: Common adverse events reported in clinical trials include headache, fatigue, somnolence, insomnia, and anxiety. While the exact mechanisms for all side effects are not fully elucidated, the profile is notably different from D2 antagonists, suggesting they are likely related to D1/D5 receptor blockade or downstream effects, rather than significant engagement of common off-target receptors. The lack of significant motor or metabolic side effects further supports its selectivity over the D2 receptor.
Q5: How can I experimentally determine if this compound is interacting with a specific off-target receptor in my system?
A5: You can perform a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for your receptor of interest. A detailed protocol for this type of assay is provided in this guide. If this compound shows significant affinity, you can then use a functional assay (e.g., cAMP assay for GPCRs) to determine if this binding results in a functional consequence (antagonism or agonism).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in functional assays | 1. Cell line instability or passage number variability.2. Reagent degradation (this compound, ligands, etc.).3. Off-target effects at high concentrations. | 1. Use cells within a consistent and low passage number range. Regularly perform cell line authentication.2. Prepare fresh stock solutions of this compound and other critical reagents. Store aliquots at -80°C to minimize freeze-thaw cycles.3. Perform a full dose-response curve to ensure you are working within a concentration range that is selective for the D1/D5 receptors. |
| High non-specific binding in radioligand binding assays | 1. Radioligand concentration is too high.2. Insufficient washing steps.3. Issues with the membrane preparation. | 1. Use a radioligand concentration at or below the Kd for the receptor.2. Increase the number and volume of wash steps with ice-cold wash buffer.3. Ensure the membrane preparation is of high quality and has been properly stored. Consider re-preparing the membranes. |
| No displacement of radioligand in competitive binding assay | 1. This compound has very low or no affinity for the target receptor.2. Incorrect concentration range of this compound.3. Inactive this compound compound. | 1. This may be a valid result, indicating high selectivity. Confirm with a positive control competitor known to bind to the target.2. Test a wider range of this compound concentrations, up to 10 µM or higher, to rule out low-affinity binding.3. Verify the integrity and purity of your this compound stock. |
Quantitative Data: this compound Binding Affinity Profile
The following table summarizes the known binding affinities (Ki) of this compound for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Species | Ki (nM) | Selectivity vs. D1 (approx.) |
| Dopamine D1 | Human | 1.2 - 3.6 | - |
| Dopamine D5 | Human | 2.0 | ~0.6x - 1.7x |
| Dopamine D2 | Human | 980 - >1000 | ~272x - >833x |
| Dopamine D4 | Human | 5520 | ~1533x - 4600x |
| Serotonin 5-HT2A | Rat | >300 | >83x - >250x |
| Serotonin 5-HT1C | Porcine | 1327 | ~368x - 1105x |
| Adrenergic α2A | Human | 731 | ~203x - 609x |
Data compiled from multiple sources. Selectivity is calculated using the range of reported D1 Ki values.
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for Dopamine D1 Receptor
This protocol provides a framework for determining the binding affinity (Ki) of a test compound, such as this compound, for the dopamine D1 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled D1 antagonist (e.g., 10 µM Butaclamol or unlabeled SCH23390).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
96-well Assay Plates.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer or by trituration with a pipette.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (typically 10-20 µg of protein per well, to be optimized).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-SCH23390 (at a final concentration close to its Kd, e.g., 0.3 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (e.g., 10 µM Butaclamol), 50 µL of [³H]-SCH23390, and 100 µL of the diluted membrane preparation.
-
Competition Wells: Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Add 50 µL of each this compound dilution, 50 µL of [³H]-SCH23390, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the assay plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mat completely.
-
Place the filter discs into scintillation vials or a compatible 96-well plate.
-
Add scintillation fluid to each vial/well and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition wells, convert the CPM values to the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
-
Visualizations
Caption: this compound's mechanism of action at the D1 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Conceptual diagram of this compound's receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam Clinical Studies: A Technical Support Center for Managing Psychiatric Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing psychiatric adverse events that may be encountered during clinical studies of Ecopipam. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue: Participant Reports Symptoms of Anxiety
Question: A participant in our this compound study is reporting new or worsening anxiety. How should we proceed?
Answer:
-
Assess Severity: First, determine the severity of the anxiety. Use a standardized rating scale such as the Pediatric Anxiety Rating Scale (PARS) if applicable, or a simple verbal assessment (mild, moderate, severe).[1]
-
Review Concomitant Medications: Check if the participant is taking other medications that could contribute to anxiety.
-
Consider Dose Reduction: For mild to moderate anxiety, a dose reduction of this compound could be considered. In a phase 2b open-label extension study, some patients had their doses reduced due to adverse events, including anxiety.[2]
-
Non-Pharmacological Interventions: Recommend supportive measures such as a quiet environment, and reassurance.
-
Pharmacological Intervention: For more significant anxiety, anxiolytic medication may be considered, although potential drug-drug interactions should be carefully evaluated.
-
Monitor Closely: Continue to monitor the participant's anxiety levels regularly.
-
Discontinuation Criteria: If anxiety is severe or does not resolve with the above measures, discontinuation from the study should be considered. In some studies, anxiety has been a reason for discontinuation.[3]
Issue: Participant Presents with Depressive Symptoms
Question: A study participant is showing signs of depression after starting this compound. What are the recommended steps?
Answer:
-
Thorough Evaluation: Conduct a comprehensive assessment of the depressive symptoms, including their nature, severity, and duration. Utilize a validated depression rating scale like the Children's Depression Rating Scale-Revised (CDRS-R).[1]
-
Assess Suicidality: It is crucial to assess for any suicidal ideation, as this has been reported, although rarely, in clinical trials.[4] Any endorsement of suicidal thoughts requires immediate and appropriate safety measures and psychiatric consultation.
-
Review Protocol: Refer to the study protocol for specific guidelines on managing depression and suicidality.
-
Consider Dose Adjustment: A reduction in the this compound dose may alleviate depressive symptoms.
-
Supportive Care: Provide supportive counseling and ensure the participant has a strong support system.
-
Psychiatric Consultation: A formal psychiatric consultation is highly recommended to guide further management, which may include psychotherapy or antidepressant medication.
-
Discontinuation: Depression has been a reason for discontinuation in this compound trials. If symptoms are severe or persistent, discontinuing the participant from the study is a necessary consideration.
Issue: Participant Complains of Insomnia or Somnolence
Question: Our study is observing both insomnia and somnolence in participants treated with this compound. How do we manage these opposing side effects?
Answer:
-
Differentiate the Symptom: Accurately document whether the participant is experiencing difficulty falling or staying asleep (insomnia) or excessive sleepiness (somnolence).
-
Timing of Administration:
-
For somnolence , consider administering this compound in the evening.
-
For insomnia , administering the dose in the morning may be beneficial.
-
-
Sleep Hygiene Education: Counsel the participant on good sleep hygiene practices, such as maintaining a regular sleep schedule, creating a restful environment, and avoiding caffeine and strenuous exercise before bedtime.
-
Dose Evaluation: Assess if a dose adjustment is warranted. Both insomnia and somnolence can be dose-related.
-
Rule out Other Causes: Investigate other potential causes for sleep disturbances, such as other medications or underlying conditions.
-
Short-Term Pharmacological Aid: For persistent insomnia, short-term use of a hypnotic agent could be considered, with careful attention to potential interactions. For significant somnolence, stimulants are generally not recommended without a thorough evaluation.
-
Monitor Impact on Daily Functioning: Assess the degree to which the sleep disturbance is affecting the participant's daily life and ability to comply with study procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common psychiatric adverse events associated with this compound in clinical studies?
A1: The most frequently reported psychiatric adverse events include anxiety, depression, insomnia, somnolence, and fatigue. In some earlier studies for obesity, these neuropsychiatric events were more pronounced.
Q2: How does the psychiatric adverse event profile of this compound compare to other dopamine antagonists used for similar indications?
A2: this compound is a selective dopamine D1 receptor antagonist. This selectivity may contribute to a different side effect profile compared to traditional antipsychotics that primarily target D2 receptors. For instance, this compound has not been associated with the significant weight gain, metabolic syndrome, or drug-induced movement disorders commonly seen with D2 antagonists.
Q3: Are there any specific patient populations that are more susceptible to psychiatric adverse events with this compound?
A3: Current data from Tourette Syndrome trials, which often include patients with psychiatric comorbidities like ADHD, anxiety, and OCD, have not shown a statistically significant exacerbation of these underlying conditions. However, a history of psychiatric disorders should prompt more vigilant monitoring.
Q4: What is the proposed mechanism behind this compound-induced psychiatric adverse events?
A4: this compound's mechanism as a selective D1/D5 receptor antagonist is key. Dopamine D1 receptors are involved in reward, motivation, and mood regulation. Blockade of these receptors could potentially disrupt these processes, leading to symptoms like depression and anxiety.
Q5: What are the long-term psychiatric safety data for this compound?
A5: Open-label extension studies of up to 12 months have shown that this compound is generally well-tolerated over the long term, with no new safety signals emerging. The incidence of psychiatric adverse events did not appear to increase with longer-term exposure.
Data Presentation
Table 1: Incidence of Common Psychiatric Adverse Events with this compound in Tourette Syndrome Clinical Trials
| Adverse Event | Phase 3 Trial (24 weeks) | Phase 2b Open-Label Extension (12 months) | Phase 3 Trial (Relapse Study) |
| Anxiety | 9.7% | 9.1% | 6.0% |
| Insomnia | 8.8% | Not Reported | 7.4% |
| Somnolence | 11.1% | Not Reported | 10.2% |
| Fatigue | 6.5% | Not Reported | 5.6% |
| Depression | Not Reported | Discontinuation due to depression in 4 patients (28.6% of discontinuations) | Not Reported |
Table 2: Incidence of Psychiatric Adverse Events in a Phase 3 Obesity Trial (Discontinued)
| Adverse Event | This compound | Placebo |
| Depression | 16% | 6% |
| Anxiety | 15% | 6% |
| Suicidal Ideation | 2% | 1% |
| Insomnia | 17% | 7% |
| Fatigue | 15% | 6% |
| Somnolence | 15% | 4% |
Experimental Protocols
Protocol 1: Monitoring for Psychiatric Adverse Events
-
Baseline Assessment: At screening and baseline visits, conduct a thorough psychiatric history and use standardized rating scales to quantify baseline symptoms of anxiety, depression, and other relevant psychiatric conditions.
-
Ongoing Monitoring: At each study visit, systematically inquire about and document any new or worsening psychiatric symptoms. Utilize the same standardized rating scales as at baseline to track changes over time.
-
Adverse Event Reporting: All psychiatric adverse events should be recorded in the electronic Case Report Form (eCRF) with details on onset, duration, severity, and action taken.
-
Serious Adverse Event (SAE) Reporting: Any serious adverse event, such as suicidal ideation or severe depression requiring hospitalization, must be reported to the sponsor and Institutional Review Board (IRB) within the timeframe specified in the protocol.
Mandatory Visualizations
Caption: this compound's mechanism as a selective D1 receptor antagonist.
Caption: Workflow for managing psychiatric adverse events in a clinical trial.
References
Ecopipam Oral Formulation Technical Support Center for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of Ecopipam in preclinical research settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SCH-39166) is a first-in-class selective antagonist of the dopamine D1 and D5 receptors.[1] In preclinical and clinical research, it is investigated for various central nervous system disorders.[1][2] Its mechanism of action involves blocking the signaling cascade initiated by dopamine binding to D1/D5 receptors.[2]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
Q3: What are the typical oral dosages of this compound used in preclinical research?
A3: Preclinical oral dosages can vary depending on the animal model and study objective. A study in juvenile rats used oral gavage doses of 6, 36, and 216 mg/kg/day. Another study in rats mentions an oral dose of 10 mg/kg. Clinical trials in pediatric populations have used target doses around 1.8-2.0 mg/kg/day of this compound HCl.
Q4: Is this compound soluble in water?
A4: this compound has low aqueous solubility, predicted to be less than 1 mg/mL. Therefore, for oral administration in preclinical studies, it is typically prepared as a suspension or in a solubilizing vehicle.
Q5: What are common vehicles for oral administration of this compound in preclinical models?
A5: Due to its low water solubility, this compound is often formulated as a suspension. Common vehicles include aqueous solutions of 0.5% sodium carboxymethylcellulose (CMC Na) or 0.5% methylcellulose (MC), sometimes with a surfactant like Tween 80. For solution formulations, polyethylene glycol 400 (PEG400) can be used as a solubilizing agent.
Quantitative Data Summary
The following tables summarize key quantitative data for the preclinical use of this compound.
Table 1: Preclinical Oral Dosing of this compound
| Animal Model | Dosing Range | Route of Administration | Reference |
| Rat (juvenile) | 6, 36, 216 mg/kg/day | Oral Gavage | |
| Rat | 10 mg/kg | Oral |
Table 2: this compound Powder Storage Recommendations
| Condition | Duration | Reference |
| -20°C | 3 years | |
| 4°C | 2 years | |
| In Solvent (-80°C) | 6 months | |
| In Solvent (-20°C) | 1 month |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Suspension in 0.5% Carboxymethylcellulose (CMC Na)
This protocol describes the preparation of a 2.5 mg/mL this compound suspension.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC Na)
-
Deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boats
-
Graduated cylinder or volumetric flask
Procedure:
-
Prepare the 0.5% CMC Na Vehicle:
-
Weigh 0.5 g of CMC Na.
-
Measure 100 mL of ddH₂O in a beaker with a magnetic stir bar.
-
Slowly add the CMC Na to the water while stirring continuously.
-
Continue stirring until the CMC Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh 250 mg of this compound powder.
-
Add the weighed this compound to the 100 mL of the prepared 0.5% CMC Na solution.
-
Stir the mixture until a homogenous suspension is achieved. The suspension is now ready for oral administration to animals at a concentration of 2.5 mg/mL.
-
Note: Always prepare fresh or validate the stability of the suspension for your intended storage duration and conditions.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a generalized procedure for oral gavage in rats. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe
-
Ball-tipped or flexible plastic gavage needle (e.g., 16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required dose volume.
-
Ensure the animal is properly restrained to prevent injury. A common method is to firmly grasp the rat over the shoulders, with the thumb and forefinger restricting head movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
-
Dose Administration:
-
Once the needle is correctly positioned, slowly administer the this compound formulation. Do not inject rapidly, as this can cause regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as coughing, difficulty breathing, or leakage of the formulation from the mouth or nose.
-
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| This compound powder clumps and does not disperse in the vehicle. | Poor wettability of the powder. | Pre-wet the this compound powder with a small amount of a suitable solvent (like ethanol or DMSO) to form a paste before adding it to the bulk of the vehicle. Ensure the final concentration of the co-solvent is minimal and non-toxic. |
| The suspension is not homogenous. | Inadequate mixing or particle size. | Use a magnetic stirrer for an adequate duration. If particles remain large, consider gentle sonication. Ensure the viscosity of the vehicle is appropriate to keep particles suspended. |
| Compound precipitates out of solution (e.g., in PEG400). | The concentration exceeds the solubility limit in the vehicle. | Determine the maximum solubility of this compound in the chosen vehicle before preparing high-concentration formulations. It may be necessary to use a co-solvent system or switch to a suspension formulation. |
| Formulation appears to change consistency or color over time. | Potential instability of the compound or formulation. | It is crucial to conduct stability studies for your specific formulation and storage conditions. As a best practice, prepare formulations fresh daily unless stability data is available. |
Oral Gavage Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Resistance is felt during gavage needle insertion. | The needle may be entering the trachea instead of the esophagus. | STOP IMMEDIATELY. Do not force the needle. Gently withdraw and re-insert, ensuring the needle is directed towards the back of the throat along the roof of the mouth. |
| Fluid bubbles from the animal's nose or mouth during administration. | Accidental administration into the lungs (aspiration). | STOP IMMEDIATELY. This is a critical adverse event. The animal requires immediate monitoring and may need to be euthanized as per institutional guidelines. |
| The animal struggles excessively. | Stress and improper restraint. | Ensure personnel are well-trained in animal handling and restraint. Acclimatize animals to handling before the procedure to reduce stress. |
| Regurgitation after dosing. | Dosing volume is too large, or administration was too rapid. | Adhere to recommended maximum oral gavage volumes (typically 5-10 mL/kg for rats). Administer the dose slowly and steadily. |
Visualizations
Caption: Experimental workflow for this compound oral formulation and administration.
References
Titration schedule for Ecopipam to improve tolerability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the titration schedule for Ecopipam to improve tolerability, along with troubleshooting advice and frequently asked questions.
Titration Schedule for Improved Tolerability
A gradual dose escalation is crucial for enhancing the tolerability of this compound. Clinical studies have predominantly utilized a 4-week titration period to reach the target dose.[1][2][3] The goal is to achieve a target oral dose of 1.8 mg/kg/day to 2 mg/kg/day.[4][5]
The following table outlines a recommended weight-based titration schedule over four weeks. This schedule is a synthesized protocol based on information from various clinical trials and is intended for guidance. Dosing adjustments should be made based on individual patient tolerability at the discretion of the investigator.
Table 1: Proposed 4-Week this compound Titration Schedule
| Weight Range | Week 1 Dose | Week 2 Dose | Week 3 Dose | Week 4 (Target Dose) |
| ≥18 to <23 kg | 11.2 mg | 22.4 mg | 33.6 mg | 37.5 mg |
| ≥23 to <34 kg | 11.2 mg | 22.4 mg | 33.6 mg | 50 mg |
| ≥34 to <44 kg | 22.4 mg | 33.6 mg | 44.8 mg | 75 mg |
| ≥44 to <68 kg | 22.4 mg | 44.8 mg | 67.2 mg | 100 mg |
| ≥68 to <83 kg | 33.6 mg | 67.2 mg | 89.6 mg | 150 mg |
| >83 kg | 44.8 mg | 89.6 mg | 134.4 mg | 200 mg |
Note: Doses are administered orally once daily in the evening. The provided doses are based on available tablet strengths from clinical trials (e.g., 11.2, 22.4, 33.6, 44.8, 67.2, and 89.6 mg tablets).
Troubleshooting Guide
Issue 1: Patient experiences adverse events (AEs) during titration.
-
Common Adverse Events: The most frequently reported AEs are generally mild to moderate and include headache, insomnia, fatigue, and somnolence. Anxiety, nasopharyngitis, and restlessness have also been noted.
-
Troubleshooting Steps:
-
Assess Severity: Determine the severity and impact of the AE on the patient's daily functioning.
-
Dose Adjustment: If the AE is considered tolerable, continue with the planned titration schedule while monitoring the patient closely. If the AE is bothersome, consider maintaining the current dose for an additional week before escalating or reducing the dose to the previously tolerated level.
-
Symptomatic Treatment: For specific AEs, consider appropriate symptomatic treatment (e.g., non-prescription analgesics for headache).
-
Discontinuation: In cases of severe or intolerable AEs, discontinuation of this compound may be necessary.
-
Issue 2: Concern about specific side effects associated with other dopamine antagonists.
-
This compound's Profile: this compound is a selective dopamine D1 and D5 receptor antagonist. This selectivity may contribute to a different side effect profile compared to D2 receptor antagonists.
-
Troubleshooting/Monitoring:
-
Weight Gain and Metabolic Changes: Clinical trials have not identified significant weight gain or metabolic changes with this compound treatment. Regular monitoring of weight and metabolic parameters (e.g., HbA1c, cholesterol) is still recommended as part of good clinical practice.
-
Movement Disorders: Drug-induced movement disorders have not been observed with this compound in clinical trials. Monitoring for any new or worsening movement-related symptoms is advised.
-
Cardiac Effects: No significant electrocardiogram (ECG) changes have been identified in studies. Baseline and periodic ECG monitoring can be considered, especially in patients with pre-existing cardiac conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective antagonist of the dopamine D1 and D5 receptors. These receptors are coupled to Gs/olf proteins, and their activation leads to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA). By blocking these receptors, this compound modulates downstream signaling pathways.
Q2: What is the recommended duration of the titration period? A2: Clinical trials have consistently used a 4-week titration period to gradually increase the dose of this compound to the target level.
Q3: What are the target doses of this compound in clinical trials? A3: The target steady-state dose in clinical trials is typically 1.8 mg/kg/day or 2 mg/kg/day.
Q4: How should this compound be administered? A4: this compound is administered orally once daily, typically in the evening.
Q5: What are the most common adverse events observed with this compound? A5: The most common adverse events are generally mild to moderate and include headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%).
Experimental Protocols
Yale Global Tic Severity Scale (YGTSS)
The YGTSS is the most widely used clinician-rated measure for assessing the severity of tic disorders and was a primary efficacy endpoint in this compound clinical trials.
-
Objective: To provide a multidimensional assessment of motor and vocal tic severity over the preceding week.
-
Methodology: The YGTSS is a semi-structured interview administered by a trained clinician. It evaluates motor and vocal tics separately across five dimensions:
-
Number: The variety of individual tics.
-
Frequency: How often the tics occur.
-
Intensity: The forcefulness of the tics.
-
Complexity: The intricacy of the tic movements or vocalizations.
-
Interference: The degree to which tics affect activities.
-
-
Scoring: Each of the five dimensions for both motor and vocal tics is rated on a scale from 0 (no tics) to 5 (severe). The scores for each dimension are summed to create a Total Motor Tic score (0-25) and a Total Phonic Tic score (0-25). These two scores are then added to produce the Total Tic Score (TTS), ranging from 0 to 50. The scale also includes a separate overall impairment rating (0-50).
Visualizations
Caption: this compound Titration and Monitoring Workflow.
Caption: this compound's Mechanism of Action via D1/D5 Receptor Antagonism.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Safety and Effect of 12‐Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Ecopipam Efficacy in Schizophrenia Models: Technical Support Center
Welcome to the technical support center for researchers utilizing ecopipam in preclinical schizophrenia models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the observed limited efficacy of this compound in these experimental setups. Our aim is to help you interpret your results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: We are not observing a significant reduction in positive-like symptoms in our schizophrenia animal model after administering this compound. Is this expected?
A1: Yes, this is a documented finding. This compound is a selective dopamine D1 receptor antagonist.[1][2] Preclinical and early clinical studies have shown that it has limited efficacy in addressing the positive symptoms of schizophrenia.[3][4] Development of this compound for schizophrenia was discontinued for this reason.[3] In contrast, typical and most atypical antipsychotics primarily target dopamine D2 receptors, a mechanism that is well-established to be effective against positive symptoms.
Q2: Why does this compound, a dopamine antagonist, show limited efficacy when the dopamine hypothesis is central to schizophrenia?
A2: The dopamine hypothesis of schizophrenia is nuanced. While hyperactive mesolimbic dopamine signaling is linked to positive symptoms, negative and cognitive symptoms are associated with dysfunctional cortical dopamine neurotransmission. This compound's selective D1 antagonism does not appear to effectively modulate the specific pathways implicated in psychosis in the same way D2 antagonists do. In fact, some studies suggest that D1 receptor antagonism may not be a viable strategy for treating psychosis.
Q3: Are there specific preclinical models where this compound's limited efficacy has been demonstrated?
A3: Yes. For instance, in the Conditioned Avoidance Response (CAR) model, a test with high predictive validity for antipsychotic efficacy, D1 antagonists like this compound have been reported to either have no effect or to non-selectively inhibit both avoidance and escape responses. This contrasts with typical antipsychotics that selectively suppress the conditioned avoidance response. Additionally, in the latent inhibition model, which assesses attentional deficits, the D1 antagonist SCH 39166 (this compound) did not show a clear effect, unlike the D2 antagonist haloperidol.
Q4: Could the dosage of this compound be a factor in the lack of efficacy in our experiments?
A4: While dose optimization is crucial in any experiment, the lack of efficacy of this compound for positive symptoms is likely related to its mechanism of action rather than just the dosage. Clinical trials used a range of doses, and yet, the development for schizophrenia was halted due to insufficient efficacy. It is important to ensure that the doses used in your preclinical studies are within a pharmacologically active range that has been shown to engage D1 receptors. However, escalating the dose is unlikely to produce a typical antipsychotic-like effect on positive symptoms.
Q5: We are considering using this compound to model negative or cognitive symptoms of schizophrenia. Is there a stronger rationale for this approach?
A5: There is a theoretical basis for investigating D1 receptor modulation for negative and cognitive symptoms. Some preclinical and preliminary clinical data suggest a potential role for the D1 receptor in these domains. One open-label study in schizophrenic patients reported a significant reduction in the negative subscale of the PANSS, while positive symptoms were unaffected. However, more robust evidence is needed to confirm this.
Troubleshooting Guide
Issue 1: No effect of this compound on amphetamine-induced hyperlocomotion.
| Potential Cause | Troubleshooting Step |
| Mechanism of Action | This compound, as a D1 antagonist, may not effectively counteract the psychostimulant effects of amphetamine, which are largely mediated by increased dopamine release and subsequent D2 receptor stimulation. |
| Experimental Control | Include a positive control group treated with a D2 antagonist (e.g., haloperidol or risperidone) to validate the experimental model and confirm its sensitivity to established antipsychotics. |
| Dosage and Route of Administration | Ensure the dose and route of administration of this compound are sufficient to achieve adequate brain penetration and D1 receptor occupancy. Review literature for appropriate dosing regimens in your chosen animal model. |
| Behavioral Paradigm | Consider that amphetamine-induced hyperlocomotion primarily models positive symptoms. If your research question pertains to negative or cognitive symptoms, alternative models may be more appropriate. |
Issue 2: this compound does not reverse deficits in the Prepulse Inhibition (PPI) model.
| Potential Cause | Troubleshooting Step |
| Model Specificity | Deficits in PPI can be induced by various pharmacological agents (e.g., NMDA receptor antagonists like dizocilpine, or dopamine agonists like apomorphine). The efficacy of a test compound can depend on the disrupting agent used. |
| Mechanism of Action | The neural circuitry of PPI is complex and involves multiple neurotransmitter systems. While dopamine plays a role, D1 receptor antagonism alone may not be sufficient to restore gating deficits, particularly those induced by non-dopaminergic agents. |
| Positive Control | Always include a positive control, such as an atypical antipsychotic known to be effective in the PPI model (e.g., olanzapine or risperidone), to confirm the validity of your experimental setup. |
| Data Analysis | Ensure that your analysis of PPI is robust. Calculate the percent inhibition for each prepulse intensity and compare these across treatment groups. |
Issue 3: Inconsistent results with this compound in the Conditioned Avoidance Response (CAR) model.
| Potential Cause | Troubleshooting Step |
| Non-selective Behavioral Effects | As reported, D1 antagonists may suppress both avoidance and escape behaviors at similar doses. This indicates a more general motor or motivational deficit rather than a specific antipsychotic-like effect. |
| Data Interpretation | Carefully analyze both the number of avoidance responses and escape failures. A true antipsychotic-like effect is characterized by a selective reduction in avoidance without a significant increase in escape failures. |
| Comparison with D2 Antagonists | Run a parallel group with a D2 antagonist to demonstrate the selective effect on avoidance that is characteristic of clinically effective antipsychotics for positive symptoms. |
Quantitative Data Summary
Table 1: Expected Efficacy of Dopamine Antagonists in Preclinical Schizophrenia Models
| Animal Model | This compound (D1 Antagonist) | Haloperidol (Typical D2 Antagonist) | Olanzapine (Atypical Antipsychotic) |
| Amphetamine-Induced Hyperlocomotion | Limited to no reduction | Significant reduction | Significant reduction |
| Prepulse Inhibition (PPI) Deficit | Inconsistent or no reversal | Reversal of dopamine agonist-induced deficits | Robust reversal of deficits |
| Conditioned Avoidance Response (CAR) | No selective effect on avoidance | Selective suppression of avoidance | Selective suppression of avoidance |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
-
Animals: Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 20-25g).
-
Habituation: Acclimate animals to the open-field arenas (e.g., 40x40 cm) for 30-60 minutes for at least 2-3 days prior to the test day.
-
Drug Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneally, orally) at the desired pretreatment time (e.g., 30-60 minutes).
-
Administer amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) or saline.
-
-
Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled or activity counts in specific time bins. Compare the this compound-treated group to both vehicle- and positive control-treated groups.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a pseudo-randomized presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer this compound, a disrupting agent (e.g., apomorphine, dizocilpine), or vehicle at appropriate pretreatment times.
-
Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ].
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, and auditory or visual cues.
-
Acquisition Training:
-
A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a short duration (e.g., 5 seconds). Movement to the other compartment during the US is recorded as an escape response.
-
Training continues until a stable level of avoidance is achieved.
-
-
Drug Testing:
-
Once animals are trained, administer this compound, a positive control (e.g., haloperidol), or vehicle.
-
Conduct a test session consisting of a set number of trials (e.g., 20-30).
-
-
Data Analysis: Record the number of avoidance responses, escape failures, and inter-trial crossings. Compare the performance of the different treatment groups.
Visualizations
References
- 1. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Differential effects of the D1-DA receptor antagonist SCH39166 on positive and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ecopipam Blood-Brain Barrier Penetration Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ecopipam. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in accurately characterizing and optimizing the blood-brain barrier (BBB) penetration of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known blood-brain barrier penetration characteristics of this compound?
A1: this compound is known to be an orally active compound that crosses the blood-brain barrier.[1] Clinical and preclinical studies have demonstrated that it substantially occupies brain dopamine D1 and D5 receptors, indicating its ability to penetrate the CNS.[1][2] While it effectively crosses the BBB, researchers may still need to quantify its transport efficiency and understand its distribution within the brain for specific experimental contexts.
Q2: What are the key physicochemical properties of this compound that influence its BBB penetration?
A2: this compound's ability to cross the blood-brain barrier is influenced by its molecular structure and properties. While detailed experimental values for properties like LogP and pKa can vary slightly between sources, its benzazepine structure contributes to its ability to penetrate the CNS.[3][4] Key properties are summarized in the table below.
Q3: Which in vitro models are suitable for assessing this compound's BBB permeability?
A3: A variety of in vitro models can be used to assess the BBB permeability of this compound. Simple monolayer cultures of brain endothelial cells (like hCMEC/D3) on Transwell inserts are a common starting point for high-throughput screening. For more physiologically relevant data, co-culture models incorporating astrocytes and pericytes, or dynamic microfluidic "BBB-on-a-chip" models that introduce shear stress, are recommended.
Q4: My in vitro permeability results for this compound are inconsistent. What are the potential next steps?
A4: Inconsistent in vitro results can stem from several factors. First, verify the integrity of your BBB model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a control compound. If the model is sound, consider investigating whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), as this can affect its net transport across the cell monolayer.
Q5: Are there strategies to enhance the brain concentration of this compound for specific experimental purposes?
A5: While this compound already crosses the BBB, achieving higher or more targeted brain concentrations for specific research applications might be desirable. Strategies to explore include the use of nanoparticle-based delivery systems, which can potentially increase brain accumulation and offer controlled release. Another approach could be the co-administration of inhibitors for efflux transporters if this compound is identified as a substrate.
Troubleshooting Guides
Issue 1: Low or Variable Apparent Permeability (Papp) of this compound in Transwell Assays
-
Possible Cause: Poor integrity of the in vitro BBB model.
-
Troubleshooting Step: Before and during the assay, regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer. A low TEER value suggests a leaky barrier. Also, run a control compound with known permeability to validate your assay setup.
-
-
Possible Cause: this compound is a substrate for efflux transporters.
-
Troubleshooting Step: Perform the permeability assay in the presence of known inhibitors of efflux transporters like P-glycoprotein (e.g., verapamil, elacridar). A significant increase in the apical-to-basolateral transport of this compound in the presence of an inhibitor suggests it is an efflux substrate.
-
-
Possible Cause: Issues with the analytical method for quantifying this compound.
-
Troubleshooting Step: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and accuracy in the transport buffer. Ensure that this compound does not degrade in the experimental conditions.
-
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Brain Concentration
-
Possible Cause: The in vitro model does not fully recapitulate the in vivo environment.
-
Troubleshooting Step: Consider using a more advanced in vitro model, such as a co-culture system with astrocytes and pericytes or a microfluidic BBB model, which can provide a more predictive correlation with in vivo data.
-
-
Possible Cause: Rapid metabolism of this compound in the brain or periphery.
-
Troubleshooting Step: Conduct in vivo microdialysis studies in animal models to measure the unbound this compound concentration in the brain extracellular fluid over time. This provides a more accurate measure of the pharmacologically active fraction.
-
-
Possible Cause: Active efflux at the BBB in vivo.
-
Troubleshooting Step: Perform in vivo studies in animal models with and without the co-administration of efflux pump inhibitors to assess the impact on brain-to-plasma concentration ratios.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀ClNO | |
| Molar Mass | 313.83 g/mol | |
| LogP (Predicted) | 3.918 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 |
Experimental Protocols
Protocol 1: In Vitro this compound Permeability Assay using a Transwell Model
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER of the monolayer. Values should be consistent with established norms for the cell line, indicating tight junction formation.
-
Permeability Assay:
-
Replace the culture medium in both the apical and basolateral chambers with a transport buffer.
-
Add this compound at a known concentration to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess efflux, perform the experiment in reverse (basolateral to apical).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of this compound transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizations
Caption: Experimental workflow for assessing this compound's BBB penetration.
References
Ecopipam Technical Support Center: Long-Term Safety and Tolerability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of Ecopipam.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of this compound in pediatric and adult populations?
A1: Clinical studies have demonstrated that this compound is generally well-tolerated in long-term use for children, adolescents, and adults with Tourette's Disorder.[1][2][3] The most frequently reported adverse events are typically mild to moderate in severity.[4][5] Long-term studies, some extending up to two years, have not identified significant metabolic or extrapyramidal side effects, which are often associated with D2 receptor antagonists.
Q2: What are the most common adverse events observed in long-term this compound treatment?
A2: Across various clinical trials, the most commonly reported adverse events include somnolence, anxiety, headache, insomnia, and fatigue. In a 12-month open-label extension study, nasopharyngitis and anxiety were the most frequent adverse events. It is important to note that the incidence of these events varies across studies. For a detailed breakdown of adverse events and their frequencies, please refer to the data tables below.
Q3: Have there been any serious adverse events associated with long-term this compound use?
A3: Serious adverse events have been reported in a small number of participants. One study noted a serious adverse event of anxiety. Suicidal ideation has also been reported in a small number of patients, though no suicidal behavior was observed.
Q4: Does long-term this compound treatment lead to metabolic changes or weight gain?
A4: Current data from long-term studies suggest that this compound treatment does not lead to significant changes in metabolic parameters or weight gain. This is a key differentiating factor from some D2 receptor antagonists used in the treatment of Tourette Syndrome. A 12-month study showed no significant changes from baseline in body mass index Z-score, glycated hemoglobin, or total cholesterol.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the dopamine D1 and D5 receptors. By blocking these receptors, it modulates dopaminergic activity, which is believed to be involved in the pathophysiology of conditions like Tourette Syndrome. This selective action at D1/D5 receptors is thought to contribute to its distinct safety profile compared to D2 receptor antagonists.
Troubleshooting Guide for Experimental Settings
Q1: We are observing a higher-than-expected incidence of anxiety in our preclinical models. What could be the cause?
A1: Anxiety has been reported as an adverse event in clinical trials of this compound. Consider the following:
-
Dosage: Ensure the dosage used in your model is within the therapeutic range and has been appropriately scaled.
-
Acclimation: Insufficient acclimation of animals to the experimental environment can induce stress and anxiety-like behaviors.
-
Behavioral Assays: The specific behavioral assays used to measure anxiety can influence the results. Ensure they are validated and appropriate for your model.
Q2: Our in vitro binding assays are showing inconsistent results for this compound's affinity to D1/D5 receptors. How can we troubleshoot this?
A2: Inconsistent results in radioligand binding assays can stem from several factors. Refer to the detailed "Radioligand Binding Assay for D1/D5 Receptors" protocol below. Key troubleshooting points include:
-
Membrane Preparation: The quality and consistency of the cell membranes expressing the D1 or D5 receptors are critical. Ensure a standardized and validated protocol for membrane preparation.
-
Radioligand Integrity: Verify the specific activity and purity of the radioligand (e.g., [³H]SCH 23390).
-
Incubation Conditions: Optimize incubation time and temperature to ensure equilibrium is reached.
-
Non-specific Binding: Ensure the concentration of the competing ligand for determining non-specific binding is sufficient.
Q3: We are designing a long-term study in a rodent model. What are the key safety parameters to monitor based on clinical findings?
A3: Based on clinical trial data, the following parameters should be monitored closely in a long-term preclinical study:
-
Body Weight and Food Intake: To confirm the clinical findings of no significant weight gain.
-
Metabolic Parameters: Regular monitoring of blood glucose, lipids, and HbA1c.
-
Behavioral Assessments: Utilize assays for anxiety, depression, and sedation to monitor for potential CNS side effects.
-
Motor Function: Although extrapyramidal symptoms are not a hallmark of this compound, monitoring motor function is still a good practice.
Quantitative Data Summary
Table 1: Common Adverse Events in a 12-Month Open-Label Extension Study of this compound in Pediatric Patients with Tourette Syndrome
| Adverse Event | Percentage of Patients Reporting (%) |
| Nasopharyngitis | 14.0 |
| Anxiety | 9.1 |
Source: Data from a 12-month, open-label extension study (N=121).
Table 2: Most Common Adverse Events in a Phase 3 Randomized Withdrawal Trial of this compound
| Adverse Event | Percentage of Patients Reporting (%) |
| Somnolence | 11.1 |
| Anxiety | 9.7 |
| Headache | 9.7 |
| Insomnia | 8.8 |
| Worsening of tics | 7.9 |
| Fatigue | 6.5 |
Source: Data from a 24-week study period.
Table 3: Adverse Events Leading to Discontinuation in a Long-Term Study
| Adverse Event | Number of Patients (out of 26) |
| Suicidal ideation | 3 |
| Decreased appetite | 2 |
| Depressed mood | 2 |
| Irritability | 2 |
| Anxiety (serious) | 1 |
Note: Four subjects (15.4%) discontinued due to non-severe adverse events.
Detailed Experimental Protocols
Radioligand Binding Assay for D1/D5 Receptors
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D5 receptors.
Materials:
-
Cell membranes from a stable cell line expressing human D1 or D5 receptors.
-
Radioligand: [³H]SCH 23390 (a selective D1/D5 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Butaclamol or unlabeled SCH 23390 at a high concentration (e.g., 1 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
[³H]SCH 23390 at a concentration near its Kd.
-
Either this compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This compound Clinical Trial Protocol for Tourette Syndrome (Illustrative Example)
Study Design: A multicenter, open-label study to evaluate the long-term safety of this compound tablets in children, adolescents, and adults with Tourette's Disorder.
Participant Population:
-
Ages: ≥ 6 years.
-
Diagnosis: Tourette's Disorder with both motor and vocal tics causing impairment.
-
Inclusion Criteria: Minimum score of 20 on the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS).
-
Exclusion Criteria: Current use of medications to treat tics for at least 14 days prior to baseline.
Treatment Protocol:
-
Screening Period: A 28-day screening period to determine eligibility.
-
Titration Phase: A 4-week titration phase to achieve a target steady-state dose of 1.8 mg/kg/day of this compound (equivalent to 2 mg/kg/day of this compound HCl). Dosing is administered orally once daily in the evening.
-
Maintenance Phase: Participants receive their maintenance dose for up to 24 months.
-
Safety Assessments: Conducted at baseline and at all treatment visits (e.g., monthly for the first year, then every three months). Assessments include monitoring of adverse events, vital signs, ECGs, and laboratory tests.
-
Follow-up: Safety follow-up visits are conducted at 7 and 14 days after the last dose, with a follow-up phone call at 30 days.
Visualizations
Caption: this compound's antagonistic action on the D1/D5 receptor signaling pathway.
Caption: Workflow of a long-term this compound clinical trial.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The D1AMOND long-term safety extension study of this compound tablets in children, adolescents, and adults with Tourette’s Disorder | Clinical Trials | Yale Medicine [yalemedicine.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. neurologylive.com [neurologylive.com]
Ecopipam Technical Support Center: Mitigating Weight Gain and Metabolic Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Ecopipam, a selective dopamine D1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to metabolic side effects and weight gain during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound associated with weight gain and adverse metabolic effects?
A1: Clinical trial data suggests that this compound is not associated with statistically significant weight gain or adverse metabolic changes.[1][2][3][4][5] In a 12-week Phase 2b randomized controlled trial in children and adolescents with Tourette Syndrome, there were no significant differences in mean weight change between the this compound and placebo groups. In fact, a higher percentage of subjects in the placebo group had a >7% increase in weight compared to the this compound group. A 12-month open-label extension study further supported these findings, showing no significant changes from baseline in body mass index (BMI) Z-score, glycated hemoglobin (HbA1c), or total cholesterol.
Q2: How does this compound's mechanism of action differ from typical antipsychotics that cause metabolic side effects?
A2: this compound is a selective dopamine D1 receptor antagonist. This is a key distinction from many atypical antipsychotics, which often have a broader receptor binding profile, including potent antagonism of dopamine D2, serotonin 5-HT2C, and histamine H1 receptors. Antagonism of these other receptors is thought to contribute significantly to the weight gain and metabolic dysregulation seen with those compounds. By selectively targeting the D1 receptor, this compound appears to avoid these off-target effects.
Q3: What should I do if I observe unexpected weight gain in my animal studies with this compound?
A3: First, verify the dosing and administration of this compound to rule out any experimental error. Ensure that the diet and housing conditions of the animals are consistent across all experimental groups. It is also important to consider the animal model being used, as some models may have underlying predispositions to weight gain. If the weight gain persists and is statistically significant compared to the control group, it would be a novel finding and warrant further investigation into potential confounding variables or a previously uncharacterized effect in that specific model.
Q4: Are there any known effects of this compound on appetite and food intake?
A4: Preclinical studies have explored the role of dopamine D1 and D2 receptors in regulating appetite and food intake. While D2 receptor antagonists are more commonly associated with changes in appetite, some studies suggest that D1 receptor signaling can also play a role. However, clinical data for this compound does not indicate a significant impact on appetite that leads to weight gain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in plasma lipids in this compound-treated subjects. | Assay variability or error. | 1. Re-run the lipid panel assays to confirm the initial findings. 2. Ensure that blood samples were collected under fasting conditions as per the protocol. 3. Review the calibration and quality control data of the analytical instruments. |
| Slight, non-significant trend towards weight gain in an this compound group. | Small sample size leading to statistical noise. | 1. Consider increasing the sample size in future experiments to enhance statistical power. 2. Analyze individual subject data to identify any outliers that may be skewing the group mean. 3. Continue to monitor weight and other metabolic parameters over a longer duration. |
| Contradictory results in metabolic parameters compared to published clinical trials. | Differences in experimental design or patient population. | 1. Carefully compare your study protocol with the published methodologies, noting any differences in dosing, duration, and patient characteristics. 2. Analyze baseline metabolic data to ensure there were no pre-existing differences between your study groups. 3. Consider the potential impact of concomitant medications that may affect metabolism. |
Quantitative Data Summary
The following tables summarize the key metabolic outcomes from the Phase 2b randomized controlled trial and the 12-month open-label extension study of this compound in pediatric patients with Tourette Syndrome.
Table 1: Metabolic Outcomes from the 12-Week Phase 2b Randomized Controlled Trial
| Parameter | This compound (n=76) | Placebo (n=77) | p-value |
| Mean Change in Weight (kg) | Not significantly different from placebo | Not significantly different from this compound | >0.10 |
| Mean Change in HbA1c (%) | -0.08 | Not Reported | >0.10 |
| Mean Change in Total Cholesterol (mmol/L) | -0.07 | Not Reported | >0.10 |
| Mean Change in Triglycerides (mmol/L) | 0.02 | Not Reported | >0.10 |
Table 2: Metabolic Outcomes from the 12-Month Open-Label Extension Study
| Parameter | Mean Change from Baseline (SD) | p-value |
| BMI Z-score | 0.05 (0.43) | 0.35 |
| Glycated Hemoglobin (HbA1c) (%) | 0.03 (0.31) | 0.60 |
| Total Cholesterol (mmol/L) | 0.2 (0.7) | 0.14 |
| Triglycerides (mmol/L) | -0.09 (0.64) | 0.46 |
Experimental Protocols
Below are the detailed methodologies for assessing metabolic parameters in the key clinical trials of this compound.
Protocol 1: Assessment of Metabolic Parameters in the Phase 2b Randomized Controlled Trial
-
Objective: To evaluate the safety and tolerability of this compound, including its effects on metabolic parameters, over a 12-week treatment period.
-
Study Population: Children and adolescents (ages 6 to <18 years) with Tourette Syndrome.
-
Blood Sample Collection: Fasting blood samples were collected at baseline and at the end of the 12-week treatment period.
-
Analytes Measured:
-
Glycated Hemoglobin (HbA1c)
-
Total Cholesterol
-
Triglycerides
-
-
Anthropometric Measurements: Body weight was measured at baseline and at study visits throughout the 12-week period.
-
Statistical Analysis: A mixed model for repeated measures was used to analyze the changes in metabolic parameters from baseline to week 12, comparing the this compound and placebo groups.
Protocol 2: Long-Term Monitoring of Metabolic Parameters in the 12-Month Open-Label Extension Study
-
Objective: To assess the long-term safety and tolerability of this compound, including its effects on metabolic parameters, over a 12-month treatment period.
-
Study Population: Patients who completed the Phase 2b randomized controlled trial.
-
Blood Sample Collection: Fasting blood samples were collected at the baseline of the extension study and at month 12.
-
Analytes Measured:
-
Glycated Hemoglobin (HbA1c)
-
Total Cholesterol
-
Triglycerides
-
-
Anthropometric Measurements: Body weight and height were measured at baseline and at each monthly study visit to calculate BMI and BMI Z-scores.
-
Statistical Analysis: A paired t-test was used to analyze the mean change in metabolic parameters from baseline to month 12.
Visualizations
The following diagrams illustrate the key signaling pathways related to dopamine receptor function and a general workflow for assessing metabolic side effects in a clinical trial setting.
Caption: Dopamine D1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of Typical Antipsychotics.
Caption: General Experimental Workflow for Assessing Metabolic Side Effects.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Safety and Effect of 12-Month this compound Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ecopipam vs. Typical Antipsychotics: A Comparative Guide for Tourette Syndrome Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ecopipam, a novel dopamine D1 receptor antagonist, and typical antipsychotics, which primarily target the D2 receptor, for the management of Tourette Syndrome (TS). The information presented is collated from clinical trial data and peer-reviewed publications to support research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Receptors
Tourette Syndrome pathophysiology is strongly linked to dysregulation in the brain's dopamine circuits. This compound and typical antipsychotics modulate this system at different key receptors, leading to distinct pharmacological profiles.
This compound: Selective D1 Receptor Antagonism this compound is a first-in-class selective antagonist of the dopamine D1 receptor. D1 receptor supersensitivity is hypothesized to be a key mechanism in the repetitive and compulsive behaviors associated with Tourette syndrome.[1][2] By blocking the D1 receptor, this compound inhibits the Gs/olf protein-coupled signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This pathway is crucial in modulating neuronal excitability and gene expression.
Typical Antipsychotics: D2 Receptor Antagonism Typical antipsychotics, such as haloperidol and pimozide, exert their therapeutic effects primarily by acting as antagonists at the dopamine D2 receptor.[3][4][5] D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. By blocking D2 receptors, these drugs prevent dopamine from inhibiting the neuron, which is thought to help normalize the hyperdopaminergic state implicated in tics. However, their action on D2 receptors in various brain regions, including the nigrostriatal pathway, is also responsible for a higher risk of motor side effects.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound with typical antipsychotics have not been identified in the reviewed literature. Therefore, this comparison is based on data from their respective placebo-controlled trials. The primary efficacy endpoint in these studies is typically the change in the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS).
Table 1: Efficacy Data from Placebo-Controlled Clinical Trials
| Metric | This compound (Phase 2b & 3 Trials) | Haloperidol & Pimozide (Various Trials) |
| Primary Endpoint | Significant reduction in YGTSS-TTS vs. placebo. In a Phase 2b trial, the least squares mean difference vs. placebo was -3.44. | Both haloperidol and pimozide have been shown to be more effective than placebo in reducing tic severity. |
| Responder Rate | In a Phase 2b study, 73.6% of patients receiving this compound had at least a 25% improvement in tic severity scores, compared to 43.2% for placebo. | Data varies across studies; however, D2 antagonists are associated with an average success rate of 70% in tic reduction. |
| Relapse Rate (Phase 3) | In a randomized withdrawal study, 41.9% of pediatric subjects on this compound relapsed compared to 68.1% on placebo (HR: 0.5, p=0.0084). | Not a commonly reported primary endpoint in older studies. |
Safety and Tolerability Profile
The distinct mechanisms of action of this compound and typical antipsychotics lead to markedly different safety and tolerability profiles, a critical consideration in long-term treatment, especially in pediatric populations.
Table 2: Comparative Safety and Tolerability
| Adverse Event Category | This compound | Typical Antipsychotics (Haloperidol, Pimozide) |
| Common AEs | Headache (15.8%), insomnia (14.5%), fatigue (7.9%), somnolence (10.2%), anxiety (6.0%). | Haloperidol: High frequency of extrapyramidal symptoms (EPS), sedation, restlessness. Pimozide: Fewer EPS than haloperidol but still significant. |
| Metabolic Effects | No evidence of weight gain (more weight gain was observed in the placebo group), dyslipidemia, or hyperglycemia. | Associated with weight gain, metabolic abnormalities, and endocrine side effects. |
| Motor Effects | Not associated with drug-induced movement disorders like extrapyramidal symptoms or tardive dyskinesia. | High risk of acute and tardive movement disorders (EPS, tardive dyskinesia). |
| Cardiac Effects | No clinically significant electrocardiogram (ECG) changes identified. | Pimozide: Associated with QTc interval prolongation, requiring ECG monitoring. |
Experimental Protocols
Understanding the methodologies of the clinical trials is essential for interpreting the data. Below are representative protocols for this compound and a typical antipsychotic.
This compound - Phase 3 Registrational Study (D1AMOND - NCT05615220)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled withdrawal study.
-
Patient Population: Children, adolescents, and adults (ages 6 and up) with a diagnosis of Tourette Syndrome and a baseline YGTSS-TTS of ≥20.
-
Methodology:
-
Open-Label Phase (12 weeks): All participants received this compound.
-
Response Assessment: Patients with at least a 25% reduction in YGTSS-TTS at weeks 8 and 12 were considered responders.
-
Double-Blind Phase (up to 12 weeks): Responders were randomized 1:1 to either continue this compound or switch to placebo.
-
-
Primary Outcome Measure: Time to relapse, defined as a loss of 50% or more of the YGTSS-TTS improvement achieved during the open-label phase.
-
Key Secondary Outcome: Time to relapse in the full study population (pediatric and adult).
Typical Antipsychotic - Haloperidol and Pimozide Crossover Study
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Patient Population: Children and adolescents (ages 7-16 years) with Tourette's disorder.
-
Methodology:
-
Baseline: A 2-week placebo baseline period.
-
Randomization: Patients were randomly assigned to a sequence of three 6-week treatment periods: haloperidol, pimozide, and placebo.
-
Washout: 2-week placebo washout periods were implemented between each treatment phase.
-
Dosing: Flexible dose titration was used to mimic clinical practice, with biweekly assessments.
-
-
Primary Outcome Measure: Total score on the Tourette Syndrome Global Scale (TSGS).
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
A Preclinical Head-to-Head: Ecopipam vs. SCH-23390 for D1 Receptor Antagonism
For researchers and drug development professionals navigating the landscape of dopamine D1 receptor antagonists, Ecopipam and SCH-23390 represent two critical tool compounds. While both exhibit potent D1 antagonism, their nuanced pharmacological profiles and behavioral effects in preclinical studies warrant a detailed comparison. This guide provides an objective analysis of their performance, supported by experimental data, to inform compound selection and experimental design.
At the Receptor: Binding Affinity and Selectivity
The foundational difference between this compound and SCH-23390 lies in their interaction with dopamine and other neurotransmitter receptors. Both are highly potent antagonists at the D1 and D5 dopamine receptor subtypes. However, SCH-23390 also displays significant affinity for serotonin receptors, a characteristic not as prominent with this compound.
| Receptor Target | Compound | Species | K_i_ (nM) | Reference |
| Dopamine D1 | This compound | Human | 0.9 - 1.2 | [1] |
| Rat | 1.9 | [1][2] | ||
| SCH-23390 | Human | 0.2 | [3][4] | |
| Rat | - | |||
| Dopamine D5 | This compound | Human | High Affinity | |
| SCH-23390 | Human | 0.3 | ||
| Dopamine D2 | This compound | Human | 980 - 1240 | |
| Rat | 514 | |||
| SCH-23390 | Human | - | ||
| Rat | - | |||
| Serotonin 5-HT2C | SCH-23390 | Human | 9.3 |
Key Insights:
-
SCH-23390 demonstrates a slightly higher affinity for the D1 receptor compared to this compound.
-
This compound exhibits greater selectivity for D1/D5 receptors over D2 receptors.
-
SCH-23390's notable affinity for the 5-HT2C receptor, where it acts as a potent agonist, is a critical differentiating factor that may contribute to its distinct behavioral profile.
Functional Activity: D1 Receptor Blockade
In functional assays, both compounds effectively antagonize D1 receptor-mediated signaling. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Both this compound and SCH-23390 have been shown to inhibit this process.
SCH-23390 has been demonstrated to competitively inhibit dopamine-stimulated adenylyl cyclase activity with a K_i_ value of 0.004 µM. This confirms its functional antagonism at the D1 receptor.
Behavioral Pharmacology: Locomotor Activity and Stereotypy
The effects of this compound and SCH-23390 on spontaneous and drug-induced behaviors provide valuable insights into their in vivo functional consequences.
Locomotor Activity
Both this compound and SCH-23390 have been shown to reduce spontaneous locomotor activity in rodents, which is consistent with the role of D1 receptors in motor control. SCH-23390 has been reported to suppress both locomotor activity and rearing in a dose-dependent manner. For instance, doses of 0.01, 0.1, and 1.0 mg/kg of SCH-23390 were shown to decrease these behaviors.
Stereotyped Behavior
Stereotypy, characterized by repetitive, invariant behaviors, can be induced by dopamine agonists. Both this compound and SCH-23390 have been investigated for their ability to modulate these behaviors.
SCH-23390 has been shown to block stereotyped behavior induced by the D2 agonist RU24213. It also delayed the onset of stereotypy induced by L-DOPA in dopamine-deficient mice. Furthermore, chronic treatment with SCH-23390 led to an enhanced stereotyped response to apomorphine after treatment discontinuation, suggesting D1 receptor supersensitivity.
While specific preclinical data on this compound's effect on stereotypy is less detailed in the provided search results, its development for Tourette Syndrome, a disorder characterized by tics (which can be considered a form of stereotyped movement), suggests its efficacy in modulating such behaviors.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cell lines or brain tissue) are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]SCH-23390 for D1 receptors) and varying concentrations of the unlabeled test compound (this compound or SCH-23390).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation.
Locomotor Activity Assessment
Objective: To measure the effect of a compound on spontaneous motor activity.
General Procedure:
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing environment (e.g., open-field arena or activity chambers).
-
Drug Administration: Animals are administered the test compound (this compound or SCH-23390) or vehicle at various doses.
-
Monitoring: Locomotor activity is recorded over a specified period using automated systems with infrared beams or video tracking software.
-
Data Analysis: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are quantified and compared between treatment groups.
Conclusion
Both this compound and SCH-23390 are invaluable pharmacological tools for investigating the role of the D1 receptor in health and disease. SCH-23390 offers slightly higher D1 receptor potency but comes with the confounding factor of significant 5-HT2C receptor agonism. This compound, on the other hand, provides a more selective D1/D5 receptor antagonist profile. The choice between these compounds should be guided by the specific research question, with careful consideration of the potential off-target effects of SCH-23390. The experimental data and protocols outlined in this guide provide a solid foundation for making an informed decision.
References
Ecopipam vs. D2 Receptor Antagonists: A Comparative Guide on Efficacy and Mechanism of Action in Tourette Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, safety, and mechanisms of action of Ecopipam, a selective dopamine D1/D5 receptor antagonist, and traditional D2 receptor antagonists used in the treatment of Tourette Syndrome (TS). The information is supported by experimental data from clinical trials to aid in research and drug development efforts.
Executive Summary
This compound, a first-in-class selective dopamine D1/D5 receptor antagonist, has demonstrated efficacy in reducing tics in patients with Tourette Syndrome.[1][2][3] Clinical trial data suggests a favorable safety profile for this compound, particularly concerning metabolic and extrapyramidal side effects commonly associated with D2 receptor antagonists.[2][4] Traditional D2 receptor antagonists, such as haloperidol, pimozide, and the atypical antipsychotic aripiprazole, have been the mainstay of TS treatment for decades and are effective in tic suppression. However, their use can be limited by a range of adverse effects, including weight gain, sedation, and movement disorders. This guide presents a detailed comparison of these therapeutic approaches, highlighting key differences in their pharmacological profiles and clinical outcomes.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials to provide a clear comparison between this compound and various D2 receptor antagonists.
Table 1: Efficacy in Tourette Syndrome (Reduction in Yale Global Tic Severity Scale - YGTSS)
| Medication | Study | Dosage | Baseline YGTSS Total Tic Score (Mean ± SD) | Change from Baseline in YGTSS Total Tic Score (Mean) | p-value vs. Placebo |
| This compound | Phase 2b (12 weeks) | 2 mg/kg/day | 35 (approx.) | -3.44 (least squares mean difference) | 0.01 |
| Phase 3 (Relapse Prevention) | 1.8 mg/kg/day | Not directly reported | 50% risk reduction for relapse vs. placebo (HR 0.5) | 0.008 | |
| Aripiprazole | Phase 3 (8 weeks) | Low-dose: 5-10 mg/day | Not directly reported | -6.3 to -9.9 (least squares mean difference) | <0.05 |
| Open-label (10 weeks) | 4.5 ± 3.0 mg/day | 28.18 ± 7.74 | -11.45 | Not applicable | |
| Haloperidol | Case Report | 5 drops of 2 mg/ml oral solution daily | 37 | Worsening of tics (score increased to 73) | Not applicable |
| Open-label (with trazodone) | Not specified | 21.2 ± 7.0 | -11.9 (58.9% reduction) | <0.001 (vs. baseline) | |
| Pimozide | Crossover trial (6 weeks) | 6.9 mg/day | Not directly reported | Significant reduction (TSSS score 1.52 vs 4.42 for placebo) | 0.0001 |
Table 2: Key Adverse Events Profile
| Adverse Event | This compound | Aripiprazole | Haloperidol | Pimozide |
| Weight Gain | Not significant, less than placebo in some studies | Common | Can occur | Can occur |
| Sedation/Somnolence | Common (6.6% - 28%) | Common (up to 18.2%) | Common | Can occur |
| Extrapyramidal Symptoms (EPS) | Not observed | Can occur (up to 13.3% in high dose) | Common, including tardive dyskinesia | Can occur |
| Headache | Common (9.2% - 22%) | Common | Can occur | Can occur |
| Insomnia | Common (5.3% - 33%) | Can occur | Can occur | Can occur |
| Anxiety | Common (9.1% - 22%) | Can occur | Can occur | Can occur |
| Metabolic Changes | No significant changes in glucose or lipids | Can occur | Can occur | Can occur |
Signaling Pathways
The distinct mechanisms of action of this compound and D2 receptor antagonists are rooted in their differential effects on dopamine signaling pathways.
Dopamine D1 Receptor Signaling Pathway (Target of this compound)
This compound acts as an antagonist at D1 and D5 dopamine receptors. The D1 receptor is a Gs-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32, which modulates the activity of other signaling proteins. By blocking this pathway, this compound is thought to normalize the hypersensitive dopaminergic state believed to contribute to tics in Tourette Syndrome.
References
- 1. This compound Reduced Tics in Children and Adolescents With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 2. publications.aap.org [publications.aap.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. The first new type of drug for Tourette syndrome in over 50 years is close to the FDA’s doorstep | PharmaVoice [pharmavoice.com]
Ecopipam's D1 Receptor Antagonism: A Comparative Analysis for Tourette Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ecopipam, a selective dopamine D1 receptor antagonist, with established treatments for Tourette Syndrome (TS), focusing on its mechanism of action, efficacy, and safety profile. Experimental data from preclinical and clinical studies are presented to offer a clear perspective on its therapeutic potential.
Validating this compound's Mechanism of Action
This compound is a first-in-class drug that selectively targets and blocks the D1 and D5 dopamine receptors.[1][2] This specificity is a departure from conventional Tourette Syndrome medications that primarily act on D2 receptors.[3][4] The underlying hypothesis is that hypersensitivity of D1 receptors contributes to the repetitive and compulsive behaviors characteristic of Tourette Syndrome.[3]
Preclinical Evidence in a D1 Receptor Hyperactivity Model
-
Rescue Autistic-Like Behaviors: Administration of this compound mitigated the behavioral abnormalities observed in the MPS-IIIA mice.
-
Reduce Downstream D1 Signaling: this compound decreased the phosphorylation of DARPP-32, a key protein in the D1 receptor signaling cascade, confirming its antagonistic effect at the molecular level.
These findings in a model of D1 receptor over-activity strongly support the targeted mechanism of this compound.
Comparative Efficacy and Safety
Clinical trials have demonstrated this compound's efficacy in reducing tics associated with Tourette Syndrome. A Phase 2b clinical trial showed a statistically significant reduction in the Yale Global Tic Severity Score (YGTSS) for patients treated with this compound compared to placebo. Furthermore, a Phase 3 study confirmed these findings, showing a significant benefit in maintaining reductions in both vocal and motor tics.
Here, we compare this compound with two commonly prescribed medications for Tourette Syndrome: Haloperidol, a typical antipsychotic, and Aripiprazole, an atypical antipsychotic.
| Feature | This compound | Haloperidol | Aripiprazole |
| Primary Mechanism | Selective D1/D5 Receptor Antagonist | D2 Receptor Antagonist | Partial D2 Receptor Agonist, 5-HT1A Receptor Partial Agonist, 5-HT2A Receptor Antagonist |
| Tic Reduction (YGTSS) | Significant reduction demonstrated in Phase 2b and Phase 3 trials | Effective in reducing tics | Effective in reducing tics |
| Common Adverse Events | Headache, insomnia, fatigue, somnolence | Extrapyramidal symptoms (e.g., tremors, rigidity), sedation, weight gain | Weight gain, somnolence, extrapyramidal symptoms (less frequent than typicals) |
| Metabolic Side Effects | No significant weight gain or metabolic changes reported | Associated with weight gain | Associated with weight gain |
| Drug-Induced Movement Disorders | Not observed in clinical trials | High risk of tardive dyskinesia and other movement disorders | Lower risk than typical antipsychotics, but still a concern |
Experimental Protocols
Preclinical Validation in MPS-IIIA Mice
Objective: To determine if this compound can rescue autistic-like behaviors and reduce D1 receptor signaling in a mouse model of D1 hyperactivity.
Methodology:
-
Animal Model: Male MPS-IIIA mice and wild-type (WT) littermates were used.
-
Drug Administration: Mice were treated with either vehicle (0.9% NaCl) or this compound (0.015 mg/kg or 0.03 mg/kg) via intraperitoneal injection.
-
Behavioral Testing:
-
Social Interaction Test: To assess sociability.
-
Open Field Test: To measure locomotor activity and stereotypies (grooming, rearing).
-
-
Biochemical Analysis:
-
Striatal tissues were collected 30 minutes after the final behavioral test.
-
Western blot analysis was performed on protein extracts to measure the levels of total DARPP-32 and phosphorylated DARPP-32 (p-DARPP-32). β-actin was used as a loading control.
-
Phase 2b Clinical Trial of this compound in Children and Adolescents with Tourette Syndrome
Objective: To evaluate the efficacy, safety, and tolerability of this compound in reducing tics in children and adolescents with Tourette Syndrome.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Subjects aged ≥6 to <18 years with a baseline Yale Global Tic Severity Score (YGTSS) Total Tic Score of ≥20.
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either this compound or a placebo for 12 weeks.
-
Primary Endpoint: The mean change in the YGTSS Total Tic Score from baseline to 12 weeks.
-
Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.
-
Safety Assessments: Safety and tolerability were monitored at each study visit, including assessment of adverse events, weight, and metabolic parameters.
Visualizing the Mechanisms and Workflows
References
A Comparative Analysis of Ecopipam and Other D1/D5 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ecopipam with other selective dopamine D1/D5 receptor antagonists, supported by experimental data. This compound is an investigational first-in-class drug that selectively blocks the action of the neurotransmitter dopamine at the D1 receptor.[1]
This document delves into the pharmacological profiles, experimental methodologies, and key signaling pathways related to these compounds, providing a comprehensive resource for understanding their therapeutic potential and research applications.
In Vitro Pharmacology: A Quantitative Comparison
The cornerstone of understanding the therapeutic potential and specificity of a drug lies in its in vitro pharmacological profile. The following tables summarize the binding affinities (Ki) of this compound and other notable D1/D5 antagonists, SCH-23390 and SKF-83566, for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at Dopamine Receptors
| Compound | D1 | D5 | D2 | D3 | D4 | Selectivity (D2/D1) |
| This compound | 1.2[2] | 2.0[2] | >1000[2] | >1000[2] | >1000 | >833 |
| SCH-23390 | 0.2 | 0.3 | >1000 | - | - | >5000 |
| SKF-83566 | ~0.56 | - | 2000 | - | - | ~3571 |
Table 2: Binding Affinity (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT2C |
| This compound | - | - | - | - |
| SCH-23390 | - | High Affinity | High Affinity | 9.3 (agonist) |
| SKF-83566 | - | - | 11 | - |
This compound demonstrates high affinity and selectivity for D1 and D5 receptors, with over 700-fold selectivity over D2, D3, and D4 receptors. SCH-23390 also exhibits high potency at D1 and D5 receptors. However, it is noteworthy that SCH-23390 also binds with high affinity to 5-HT2 and 5-HT1C serotonin receptors and acts as a potent agonist at 5-HT2C receptors. SKF-83566 is a potent D1-like receptor antagonist but also shows affinity for the 5-HT2 receptor and acts as a competitive inhibitor of the dopamine transporter (DAT).
In Vivo Effects: A Preclinical Overview
Preclinical in vivo studies provide valuable insights into the physiological and behavioral effects of these antagonists.
This compound:
-
Tourette Syndrome: Clinical trials have shown that this compound significantly reduces tic severity in children and adolescents with Tourette syndrome. A 12-month open-label extension study demonstrated sustained efficacy and good tolerability.
-
Other Indications: this compound has also been investigated for the treatment of stuttering, restless legs syndrome, and obesity.
-
Side Effects: Commonly reported adverse events in clinical trials include headache, fatigue, somnolence, insomnia, and anxiety. Importantly, it appears to lack the extrapyramidal side effects often associated with D2 receptor antagonists.
SCH-23390:
-
Anticonvulsant Effects: In vivo studies have shown that SCH-23390 can abolish seizures induced by chemoconvulsants.
-
Motor Effects: It has been shown to decrease locomotor activity in rodents.
-
Behavioral Effects: SCH-23390 disrupts operant and avoidance behaviors in rats. It has also been shown to suppress scratching behavior in mice.
-
Neuronal Activity: It activates the firing rate of dopamine neurons in the substantia nigra.
SKF-83566:
-
Neuronal Plasticity: In vivo studies have demonstrated that SKF-83566 can prevent long-term potentiation (LTP) in the medial prefrontal cortex and induce long-term depression (LTD).
-
Dopamine Transporter Inhibition: A significant characteristic of SKF-83566 is its ability to inhibit the dopamine transporter (DAT), which can confound the interpretation of its effects as a pure D1 antagonist.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
D1/D5 Receptor Signaling Pathway Antagonism by this compound.
Workflow for a Competitive Radioligand Binding Assay.
Workflow for a cAMP Functional Assay (Antagonist Mode).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of D1/D5 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from D1/D5 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human D1 or D5 receptor.
-
Radioligand (e.g., [3H]SCH-23390).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor binding, specifically the antagonist's ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (IC50) of an antagonist in inhibiting the agonist-stimulated production of cAMP mediated by D1/D5 receptors.
Materials:
-
Cells stably expressing the human D1 or D5 receptor.
-
Test compound (antagonist).
-
Agonist (e.g., dopamine).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Add varying concentrations of the test antagonist to the cells and pre-incubate for a specific period.
-
Stimulation with Agonist: Add a fixed concentration of the agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a defined time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
Objective: To assess the effect of a D1/D5 antagonist on the basal or stimulated release of dopamine in a specific brain region (e.g., the striatum).
Materials:
-
Microdialysis probes.
-
Surgical instruments for probe implantation.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (antagonist).
-
Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.
-
Drug Administration: Administer the test antagonist either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continued Sample Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical method.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of the antagonist.
This guide provides a foundational comparison of this compound and other D1/D5 antagonists. Further research and direct comparative studies will be instrumental in fully elucidating the distinct pharmacological profiles and therapeutic potentials of these compounds.
References
A Comparative Analysis of Ecopipam in the Treatment of Tourette Syndrome in Children: A Review of Randomized, Placebo-Controlled Trials
This guide provides a comprehensive comparison of Ecopipam, a novel first-in-class therapeutic agent, with existing treatments for Tourette Syndrome (TS) in pediatric populations. The analysis is based on data from recent randomized, placebo-controlled clinical trials, with a focus on efficacy, safety, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and its Novel Mechanism of Action
This compound (developmental codes: SCH-39166, EBS-101) is an investigational drug that acts as a selective dopamine D1 and D5 receptor antagonist.[1] This mechanism is distinct from currently approved antipsychotic medications for Tourette Syndrome, which primarily target the dopamine D2 receptor.[2][3] The rationale behind targeting the D1 receptor is based on the hypothesis that D1 receptor super-sensitivity may underlie the repetitive and compulsive behaviors characteristic of TS.[2][3] By selectively blocking the D1 pathway, this compound aims to reduce tics while potentially avoiding the metabolic and movement-related side effects commonly associated with D2 receptor antagonists.
Comparison with Alternative Treatments
The current treatment landscape for Tourette Syndrome in children includes behavioral therapies and various pharmacological agents. Comprehensive Behavioral Intervention for Tics (CBIT) is considered a first-line treatment. When medication is required, alpha-2 adrenergic agonists and D2-receptor-blocking antipsychotics are commonly prescribed. This compound presents a novel pharmacological alternative with a distinct profile.
Table 1: Comparison of this compound with Alternative Treatments for Tourette Syndrome in Children
| Treatment Class | Examples | Mechanism of Action | Key Efficacy Findings | Common Side Effects |
| D1 Receptor Antagonist | This compound | Selective antagonist of dopamine D1 and D5 receptors. | Significant reduction in Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS) compared to placebo. | Headache, insomnia, fatigue, somnolence. Notably, no significant weight gain or drug-induced movement disorders observed. |
| Antipsychotics (D2 Antagonists) | Haloperidol, Risperidone, Aripiprazole, Pimozide | Block dopamine D2 receptors. | Effective for moderate to severe tics. | Weight gain, metabolic changes, drug-induced movement disorders (dyskinesias), sedation. |
| Alpha-2 Adrenergic Agonists | Clonidine, Guanfacine | Central adrenergic inhibitors. | Effective for tic reduction, generally better tolerated than antipsychotics. | Sleepiness, fatigue, dizziness. |
| Behavioral Therapy | Comprehensive Behavioral Intervention for Tics (CBIT) | Combines habit reversal training and functional interventions to increase awareness and develop competing responses to tics. | Designated first-line treatment, produces significant and durable reduction in tic severity. | Minimal side effects compared to pharmacological approaches. Requires patient motivation and commitment. |
| VMAT-2 Inhibitors | Tetrabenazine | Depletes presynaptic dopamine stores. | Can be effective for tics but may cause severe depression. | Depression, sedation, parkinsonism. |
Clinical Trial Evidence: this compound in Children
Experimental Protocols
The primary evidence for this compound's efficacy and safety in children comes from multicenter, randomized, double-blind, placebo-controlled trials.
Phase 2b "D1AMOND" Trial Protocol:
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b trial.
-
Participants : 153 children and adolescents aged ≥6 to <18 years with a diagnosis of Tourette Syndrome and a baseline Yale Global Tic Severity Score (YGTSS) Total Tic Score (TTS) of ≥20.
-
Intervention : Participants were randomly assigned in a 1:1 ratio to receive either this compound (n=76) or a placebo (n=77) for 12 weeks. The this compound dosage was titrated over 4 weeks to a target of 2 mg/kg/day, followed by an 8-week maintenance phase.
-
Primary Endpoint : The mean change in the YGTSS-TTS from baseline to week 12.
-
Secondary Endpoint : The Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).
-
Exclusion Criteria : Patients taking other medications for tics were required to have a washout period of at least 14 days prior to baseline.
Phase 3 Randomized-Withdrawal Trial Protocol (EBS-101-TD-301):
-
Study Design : A multicenter, double-blind, placebo-controlled, randomized withdrawal study.
-
Phases :
-
Open-Label Stabilization (12 weeks) : All eligible subjects receive this compound, with a 4-week titration to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.
-
Double-Blind Randomized Withdrawal (12 weeks) : Responders from the open-label phase (defined as having at least a 25% reduction in YGTSS-TTS) are randomized 1:1 to either continue this compound or switch to a placebo.
-
-
Primary Endpoint : The time from randomization to relapse. Relapse is defined as a significant worsening of tics.
-
Participants : Children, adolescents, and adults (≥ 6 years of age) with Tourette's Disorder.
Quantitative Data Presentation
The clinical trials provided quantitative evidence of this compound's efficacy and safety.
Table 2: Summary of Efficacy Data from Phase 2b Trial of this compound
| Endpoint | This compound Group | Placebo Group | Difference | P-value |
| Mean Change in YGTSS-TTS from Baseline to Week 12 | -30% reduction from baseline | Least Squares Mean Difference: -3.44 (95% CI: -6.09 to -0.79) | 0.01 | |
| Improvement in CGI-TS-S | Greater Improvement | 0.03 | ||
| Response Rate (≥25% improvement in tic severity) | 73.6% | 43.2% |
Table 3: Summary of Safety and Tolerability Data from Phase 2b Trial of this compound
| Adverse Event | This compound Group (%) | Placebo Group (%) | Key Safety Observations |
| Headache | 15.8% | Weight Gain : More weight gain was observed in the placebo group. | |
| Insomnia | 14.5% | Metabolic Changes : No significant metabolic or electrocardiogram changes were identified. | |
| Fatigue | 7.9% | Movement Disorders : No observable evidence of adverse movements (dyskinesias) typically associated with antipsychotics. | |
| Somnolence | 7.9% |
Table 4: Summary of Phase 3 Randomized Withdrawal Trial of this compound (Pediatric Cohort)
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) | P-value |
| Time to Relapse | Delayed time to relapse | 0.5 (50% risk reduction) | 0.008 | |
| Relapse Rate | 41.9% | 68.1% | 0.5 (95% CI: 0.3-0.8) | 0.0084 |
Note: The Phase 3 trial's primary endpoint was the delay in time to relapse during the withdrawal phase, demonstrating the maintenance of this compound's efficacy.
This compound in Other Pediatric-Onset Disorders
While the most robust data for this compound is in Tourette Syndrome, its mechanism of action suggests potential utility in other neurodevelopmental disorders. Research is ongoing for its use in childhood-onset fluency disorder (stuttering). Stuttering shares some neurophysiological similarities with TS, including a potential link to dopamine dysregulation. Phase 2 trials have been initiated to evaluate this compound's efficacy in adults who stutter.
Conclusion
Randomized, placebo-controlled trials in children and adolescents demonstrate that this compound significantly reduces tic severity in Tourette Syndrome. Its novel mechanism as a selective D1 receptor antagonist offers a differentiated safety profile, notably the absence of weight gain and drug-induced movement disorders commonly seen with D2-blocking antipsychotics. The positive results from the Phase 2b and Phase 3 trials support this compound as a promising future therapeutic option for pediatric patients with Tourette Syndrome. Further long-term data will be crucial to fully establish its place in the clinical management of this condition.
References
Ecopipam vs. Haloperidol for Tic Disorders: A Comparative Guide for Researchers
A comprehensive analysis of the clinical data, mechanisms of action, and experimental protocols for two distinct therapeutic approaches to managing tic disorders.
Introduction
Tic disorders, including Tourette Syndrome (TS), are neurodevelopmental conditions characterized by involuntary, repetitive movements and vocalizations. For decades, the mainstay of pharmacological treatment has been dopamine D2 receptor antagonists, such as haloperidol. However, the significant burden of side effects associated with these typical antipsychotics has driven the search for alternative therapeutic strategies. Ecopipam, a novel, first-in-class selective dopamine D1 receptor antagonist, has emerged as a promising alternative. This guide provides an objective comparison of this compound and haloperidol, presenting key experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Clinical Efficacy and Safety
The clinical evaluation of both this compound and haloperidol has predominantly relied on the Yale Global Tic Severity Scale (YGTSS), a standardized clinician-rated measure of tic severity. While direct head-to-head trials are limited, data from placebo-controlled studies provide a basis for comparison.
Efficacy Data
| Drug | Study Design | Patient Population | Primary Endpoint | Key Findings |
| This compound | Phase 2b, Randomized, Double-Blind, Placebo-Controlled (12 weeks) | Children & Adolescents (6 to <18 years) with TS (N=153) | Change in YGTSS-Total Tic Score (TTS) | Significant reduction in YGTSS-TTS from baseline to week 12 compared to placebo (least squares mean difference of -3.44)[1][2]. 30% decrease in tic severity from baseline in the this compound group versus a 19% decrease in the placebo group[3]. |
| Phase 3, Randomized Withdrawal | Children & Adolescents with TS | Time to Relapse | Continued treatment with this compound significantly reduced the risk of symptom relapse compared to placebo[4]. 41.9% of participants on this compound relapsed compared to 68.1% on placebo[5]. | |
| Haloperidol | Controlled Study vs. Pimozide and Placebo | Patients with Gilles de la Tourette's Syndrome (N=57) | Not specified | Both haloperidol and pimozide were more effective than placebo, with haloperidol being slightly more effective than pimozide. |
| Retrospective Review | Patients with Tourette's Syndrome (N=60) | Tic Symptom Improvement | Haloperidol improved tic symptoms in 50 out of 60 patients. | |
| Open-label comparative study vs. aripiprazole | Pediatric patients with tic disorders | Not specified | Haloperidol and aripiprazole showed comparable efficacy in reducing tic severity. |
Safety and Tolerability Profile
| Adverse Event Profile | This compound | Haloperidol |
| Common Adverse Events | Headache (9.2%-15.8%), fatigue (6.6%-7.9%), somnolence (6.6%-10.2%), insomnia (5.3%-14.5%), restlessness (5.3%), nasopharyngitis (14.0%), and anxiety (9.1%). | Extrapyramidal symptoms (EPS) such as dystonia, akathisia, and parkinsonism, sedation, weight gain, dizziness, dry mouth, and constipation. |
| Metabolic Side Effects | No significant changes in body mass index z-score, glycated hemoglobin, or total cholesterol over 12 months. Some studies noted less weight gain compared to placebo. | Associated with weight gain. |
| Movement Disorders | Did not cause observable evidence of common antipsychotic-associated side effects like movement disorders. | High risk of extrapyramidal side effects, including tardive dyskinesia, a potentially irreversible movement disorder. |
| Psychiatric Comorbidities | Did not worsen common psychiatric comorbidities such as ADHD, anxiety, or OCD. | Can cause sedation and restlessness. |
Mechanisms of Action: A Tale of Two Receptors
The contrasting side effect profiles of this compound and haloperidol can be largely attributed to their distinct mechanisms of action, centered on different dopamine receptor subtypes.
This compound: Selective D1 Receptor Antagonism
This compound is a first-in-class selective antagonist of the dopamine D1 receptor. The prevailing hypothesis for its efficacy in tic disorders is that overactivity at the D1 receptor contributes to the symptoms of Tourette's Syndrome. By selectively blocking this receptor, this compound is thought to normalize dopamine signaling in brain regions implicated in motor control, such as the basal ganglia, without significantly impacting the D2 receptors that are associated with a higher incidence of motor and metabolic side effects.
References
Ecopipam's Therapeutic Potential: A Cross-Study Efficacy Comparison in Neurological Disorders
An in-depth analysis of clinical trial data for Ecopipam, a selective dopamine D1 receptor antagonist, reveals varying degrees of efficacy across Tourette Syndrome, stuttering, and Lesch-Nyhan disease. This guide synthesizes the available quantitative data and experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview of its performance in these distinct neurological conditions.
This compound, an investigational compound, is being evaluated for its potential to treat a range of central nervous system disorders.[1][2] Its novel mechanism of action, selectively targeting the D1 and D5 dopamine receptors, distinguishes it from many existing therapies that primarily act on D2 receptors.[2][3] This selectivity may offer a more favorable side-effect profile, potentially avoiding common adverse events associated with D2 antagonists, such as weight gain and movement disorders.[4]
Efficacy in Tourette Syndrome
Clinical trials in Tourette Syndrome (TS) have provided the most robust evidence for this compound's efficacy. Multiple studies have demonstrated a significant reduction in the frequency and severity of motor and vocal tics in both pediatric and adolescent patient populations.
A pivotal Phase 2b multicenter, randomized, double-blind, placebo-controlled trial involving children and adolescents (aged ≥6 to <18 years) with moderate to severe TS showed that this compound significantly reduced tic severity. The primary endpoint, the mean change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) over 12 weeks, was significantly greater in the this compound group compared to placebo. Specifically, the least squares mean difference was -3.44 (95% CI -6.09 to -0.79, P = .01). The Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S), the secondary endpoint, also showed greater improvement in the this compound group (P = .03).
More recently, a Phase 3 randomized withdrawal trial further solidified these findings, demonstrating that continued treatment with this compound significantly reduces the risk of symptom relapse. In the pediatric population, continued this compound use resulted in a 50% risk reduction for relapse compared to placebo (HR, 0.5; 95% CI, 0.3-0.8; P = .008). A similar risk reduction was observed in the overall cohort, which included both pediatric and adult participants (HR, 0.5; 95% CI, 0.3-0.8; P = .005). The study found that 41.9% of pediatric subjects randomized to continue this compound relapsed, compared to 68.1% of those who switched to placebo.
| Tourette Syndrome Clinical Trial Efficacy Data | |
| Study Phase | Key Findings |
| Phase 3 | 50% reduction in relapse risk compared to placebo (pediatric and overall population) |
| 41.9% relapse rate in the this compound group vs. 68.1% in the placebo group (pediatric) | |
| Phase 2b | Significant reduction in Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) compared to placebo (P = .01) |
| 30% reduction in YGTSS-TTS from baseline to week 12 | |
| Greater improvement in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) (P = .03) |
Experimental Protocol: Phase 3 Tourette Syndrome Trial (NCT05615220)
This multicenter study featured an open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.
-
Screening and Enrollment: Following a 28-day screening period, eligible subjects (≥ 6 years of age, ≥ 18 kg, with a TS diagnosis and a minimum YGTSS-R Total Tic Score of 20) were enrolled.
-
Open-Label Stabilization: This period consisted of a 4-week titration phase to reach a target steady-state dose of 1.8 mg/kg/day of this compound, followed by an 8-week maintenance phase.
-
Randomized Withdrawal: Responders from the open-label phase were randomized 1:1 to either continue with this compound (1.8 mg/kg/day) or switch to a placebo for a 12-week double-blind period.
-
Primary Endpoint: The primary efficacy endpoint was the time to relapse for pediatric subjects. Relapse was defined as a 50% or greater reduction in the YGTSS-TTS score achieved at week 12 of the open-label phase.
Efficacy in Stuttering (Childhood-Onset Fluency Disorder)
Research into this compound's effectiveness for stuttering is in its earlier stages, with promising preliminary results from an open-label pilot study. This study suggested that a majority of adult participants showed improvement in their stuttering symptoms, and the medication was well-tolerated. Positive outcomes included increased speech fluency, faster reading completion, and a shortened duration of stuttering events.
| Stuttering Clinical Trial Efficacy Data | |
| Study Phase | Key Findings |
| Open-Label Pilot | Majority of participants demonstrated improvement in stuttering |
| Increased speech fluency and faster reading completion observed | |
| Well-tolerated with no serious adverse effects |
Experimental Protocol: Open-Label Pilot Study in Stuttering (NCT02909088)
This study aimed to evaluate the efficacy and tolerability of this compound in adults with childhood-onset fluency disorder.
-
Inclusion Criteria: Subjects had to meet DSM-IV criteria for stuttering with an onset before ten years of age and have a score of moderate or higher on the Stuttering Severity Instrument-Fourth Edition (SSI-IV).
-
Dosing Regimen: Participants started with 50 mg of this compound per day for two weeks. If there was no improvement, the dose was increased to 100 mg per day for the remaining six weeks of the trial.
-
Outcome Measures: Efficacy was assessed using the SSI-IV total score, the Clinical Global Impression (CGI), the Subjective Screening of Stuttering (SSS), and the Overall Assessment of the Speaker's Experience of Stuttering (OASES).
Efficacy in Lesch-Nyhan Disease
The investigation of this compound for Lesch-Nyhan disease (LND), a rare genetic disorder characterized by severe self-injurious behaviors (SIB), has been more challenging. A dose-escalation study in five subjects with LND suggested that this compound was well-tolerated, with sedation being the most common dose-limiting event. While this study was primarily focused on safety, some exploratory measures suggested a potential reduction in SIB.
However, a subsequent double-blind, placebo-controlled, crossover trial was terminated early after enrolling 10 of the planned 20 patients due to unanticipated side effects, likely related to the administration of a single large dose without a titration phase. Despite the early termination, the limited data suggested that this compound appeared to reduce SIB in most cases. One patient who continued in an open-label extension maintained a significant reduction in SIB for over a year with no apparent side effects.
| Lesch-Nyhan Disease Clinical Trial Efficacy Data | |
| Study Type | Key Findings |
| Dose-Escalation (n=5) | Well-tolerated; exploratory measures suggested potential reduction in self-injurious behavior (SIB) |
| Double-Blind Crossover (Terminated) | Limited data suggested a reduction in SIB in most cases |
| Open-Label Extension (n=1) | Maintained a striking reduction in SIB for over a year |
Experimental Protocol: Terminated Double-Blind Crossover Trial in Lesch-Nyhan Disease
This study was designed as a three-period crossover trial.
-
Design: A double-blind, three-period crossover trial of a single dose of this compound.
-
Study Population: Subjects with Lesch-Nyhan Disease.
-
Termination: The study was terminated early due to side effects.
Mechanism of Action: D1 Receptor Antagonism
This compound's therapeutic effects are attributed to its selective antagonism of the dopamine D1 receptor family (D1 and D5 receptors). Dopamine is a crucial neurotransmitter in the brain, and its receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. In conditions like Tourette Syndrome, it is hypothesized that a supersensitivity of D1 receptors may contribute to the repetitive and compulsive behaviors. By blocking these receptors, this compound modulates dopamine signaling pathways, which is thought to alleviate the symptoms of these disorders.
Conclusion
This compound demonstrates a clear therapeutic potential, particularly in Tourette Syndrome, where robust clinical trial data supports its efficacy in reducing tics and preventing relapse. Its efficacy in stuttering is promising but requires further investigation in larger, controlled trials. For Lesch-Nyhan disease, while early signals were encouraging, the challenges encountered in clinical trials highlight the need for carefully designed studies to establish a safe and effective dosing regimen. The selective D1 receptor antagonist mechanism of this compound holds promise for a new class of treatments for these and potentially other neurological disorders, offering a different therapeutic approach compared to existing D2 receptor antagonists.
References
Ecopipam for Tourette Syndrome: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ecopipam, a novel, first-in-class selective dopamine D1 receptor antagonist, against the current standard of care for Tourette Syndrome (TS). This analysis is based on a meta-analysis of available clinical trial data and aims to objectively present the performance, safety profile, and unique mechanism of action of this compound.
Introduction to Tourette Syndrome and Current Treatments
Tourette Syndrome is a neurodevelopmental disorder characterized by multiple motor and at least one vocal tic.[1] While the exact pathophysiology is not fully understood, it is believed to involve the dysregulation of dopamine signaling in the brain.[2] Current pharmacological treatments for TS primarily include alpha-2 adrenergic agonists and antipsychotics that act as dopamine D2 receptor antagonists.[3][4] These treatments can be effective in reducing tic severity but are often associated with significant side effects, including weight gain, metabolic changes, and drug-induced movement disorders, which can limit their use.[5]
This compound: A Novel Approach
This compound offers a differentiated mechanism of action by selectively targeting the dopamine D1 receptor. This selectivity is hypothesized to reduce tics with a lower risk of the adverse events commonly associated with D2 receptor antagonists.
Meta-Analysis of this compound Clinical Trials
A recent systematic review and meta-analysis of clinical trials investigating this compound for TS included data from three completed clinical trials, encompassing a total of 251 participants. The pooled data demonstrated a statistically significant reduction in the severity of tics in patients treated with this compound compared to placebo.
Efficacy Data
The primary efficacy endpoint in these trials was the mean change in the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) from baseline. The meta-analysis revealed a mean difference of -3.0 in the YGTSS-TTS for the this compound group compared to the placebo group.
| Clinical Trial Phase | Number of Patients | Primary Endpoint | This compound Improvement | Placebo Improvement | P-value | Reference |
| Phase 2b (D1AMOND) | 153 | Mean change in YGTSS-TTS | 30% reduction | 19% reduction | 0.01 | |
| Phase 3 | 216 | Time to relapse | 50% reduction in relapse risk | - | Statistically Significant | |
| Meta-analysis | 251 | Mean change in YGTSS-TTS | Statistically significant improvement | - | <0.0001 |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. Unlike typical antipsychotics, it has not been associated with observable adverse movements, excessive weight gain, or metabolic side effects.
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Reference |
| Headache | 15.8% | Not specified | |
| Insomnia | 14.5% | Not specified | |
| Fatigue | 7.9% | Not specified | |
| Somnolence | 7.9% | Not specified | |
| Nasopharyngitis | 14.0% | Not specified | |
| Anxiety | 9.1% | Not specified |
Experimental Protocols
Phase 2b "D1AMOND" Trial Methodology
The D1AMOND study was an international, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Children and adolescents aged 6 to 18 years with a diagnosis of Tourette Syndrome and a baseline YGTSS-TTS of ≥20.
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either this compound or a placebo for 12 weeks. The oral dose of this compound was titrated to a target of 1.8 mg/kg/day.
-
Primary Outcome: The primary endpoint was the mean change in the YGTSS-TTS from baseline to week 12.
-
Secondary Outcome: The key secondary outcome was the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).
Phase 3 Trial Methodology
The Phase 3 trial was a randomized withdrawal study designed to assess the maintenance of efficacy.
-
Participants: Children, adolescents, and adults with Tourette Syndrome.
-
Design: The trial consisted of a 12-week open-label phase where all participants received this compound. Responders (those with at least a 25% reduction in YGTSS-TTS at weeks 8 and 12) were then randomized to either continue with this compound or switch to a placebo for an additional 12 weeks in a double-blind fashion.
-
Primary Endpoint: The primary endpoint was the time to relapse, defined as a significant worsening of tics.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound as a selective D1 receptor antagonist.
Generalized Clinical Trial Workflow for this compound in Tourette Syndrome
Caption: Generalized workflow of a randomized, placebo-controlled this compound clinical trial.
Comparison with Standard of Care
| Feature | This compound | Standard Antipsychotics (D2 Antagonists) | Alpha-2 Adrenergic Agonists |
| Mechanism of Action | Selective D1 Receptor Antagonist | D2 Receptor Antagonist | Alpha-2 Adrenergic Agonist |
| Primary Indication | Investigational for Tourette Syndrome | Tourette Syndrome, Schizophrenia, Bipolar Disorder | ADHD, Hypertension (used off-label for TS) |
| Efficacy in TS | Significant reduction in tic severity | Effective in reducing tic severity | Moderate efficacy for tics and ADHD symptoms |
| Common Side Effects | Headache, insomnia, fatigue, somnolence | Weight gain, metabolic syndrome, sedation, movement disorders | Sedation, dizziness, dry mouth |
| Impact on Comorbidities | No worsening of ADHD, OCD, anxiety, or depression | Can have variable effects; some may worsen certain symptoms | Can be beneficial for comorbid ADHD |
Conclusion
The available clinical trial data, supported by a systematic review and meta-analysis, suggest that this compound is an effective and well-tolerated treatment for reducing the severity of tics in individuals with Tourette Syndrome. Its novel mechanism of action as a selective D1 receptor antagonist provides a differentiated therapeutic approach with a potentially more favorable side effect profile compared to the current standard of care, particularly concerning metabolic and motor adverse events. The positive results from Phase 2b and Phase 3 trials indicate that this compound could become a valuable addition to the treatment landscape for Tourette Syndrome, offering a new option for patients who may not tolerate or respond adequately to existing therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. paragonbiosci.com [paragonbiosci.com]
- 4. Treatment strategies for tics in Tourette syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ecopipam: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Ecopipam, ensuring operational integrity and regulatory compliance in research and development settings.
This compound and its analogs, including the deuterated form this compound-d4, require careful handling and disposal to mitigate risks and prevent environmental contamination. Adherence to established protocols is critical for laboratory safety and compliance with environmental regulations.
Hazard Profile and Safety Considerations
This compound hydrochloride is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2][3]. While other salt forms of this compound may not be classified as hazardous substances, it is prudent to handle all forms with a high degree of care[2][4]. All materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be treated as chemical waste.
Key Safety Data Summary
| Compound | CAS Number | Molecular Formula | GHS Classification |
| This compound (hydrochloride) | 190133-94-9 | C₁₉H₂₁Cl₂NO | Acute toxicity, oral (Category 4) |
| This compound (hydrobromide) | 2587360-22-1 | C₁₉H₂₁BrClNO | Not a hazardous substance or mixture |
| This compound | 112108-01-7 | C₁₉H₂₀ClNO | Not a hazardous substance or mixture |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This procedure is designed to minimize exposure risks and ensure compliance with general safety standards.
1. Waste Categorization and Segregation:
-
All disposable materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent paper, and labware, must be categorized as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Containerization of Waste:
-
Collect all solid and liquid this compound waste in designated, clearly labeled, and sealed chemical waste containers.
-
Ensure containers are appropriate for the type of waste (e.g., solid or liquid) and are properly sealed to prevent leaks or spills.
3. Regulatory Compliance:
-
Dispose of all this compound chemical waste in strict accordance with all applicable federal, state, and local environmental regulations.
-
It is prohibited to dispose of this compound waste down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.
4. Spill Management: In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Immediately clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate personal protective equipment before addressing the spill.
-
Containment: Prevent the further spread of the spill if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the solution.
-
-
Decontamination: Decontaminate the spill area and all cleaning equipment with a suitable solvent, such as alcohol, followed by a thorough washing with soap and water.
-
Disposal of Spill Debris: Collect all contaminated materials in a sealed container for proper chemical waste disposal.
Experimental Workflow and Disposal Pathway
The logical flow for the proper handling and disposal of this compound waste is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a foundational framework for the safe disposal of this compound. Researchers are encouraged to consult their institution's specific safety protocols and the most current Safety Data Sheets (SDS) to ensure the highest standards of safety and regulatory compliance.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Ecopipam
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ecopipam. Adherence to these protocols is essential to ensure personal safety and prevent contamination. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods for this potent pharmaceutical compound.
While some safety data sheets (SDS) for certain forms of this compound do not classify it as a hazardous substance, the hydrochloride salt is categorized as harmful if swallowed.[1][2][3] Due to limited specific data for all this compound forms, a cautious approach is warranted.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against exposure to this compound. For all procedures involving this compound, the following equipment is mandatory. For high-risk operations, such as those with a significant chance of aerosol or dust generation, enhanced respiratory protection is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or a Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. For added protection, a face shield may be worn over the goggles. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. Inspect gloves for any damage before use. |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Disposable coveralls made of materials like Tyvek are recommended to protect against chemical splashes and dust. At a minimum, a dedicated lab coat should be worn over personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator or PAPR | For tasks with a high risk of generating aerosols or dust, a Powered Air-Purifying Respirator (PAPR) with a high assigned protection factor (APF) is recommended. For lower-risk activities, a NIOSH-approved respirator (e.g., N95) is suitable. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Workflow for Handling this compound
A systematic approach is critical for safely managing this compound in a laboratory setting. The following workflow diagram outlines the essential steps from preparation to disposal, emphasizing safety at each stage.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Area Preparation: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood. Ensure that a safety shower and an eyewash station are easily accessible. Cover the work surface with absorbent bench paper.
2. Handling:
-
Weighing: If working with solid this compound, carefully weigh the necessary amount inside a fume hood to minimize the risk of dust inhalation.
-
Reconstitution: When preparing a solution, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a designated spill kit appropriate for chemical hazards to clean the area, working from the outside in.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use an inert, non-combustible absorbent material to contain the spill.
-
All materials used for the cleanup must be disposed of as hazardous waste.
4. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable solvent, such as alcohol, followed by soap and water.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All disposable items that have come into contact with this compound, including gloves, coveralls, bench paper, pipette tips, and cleaning materials, must be considered chemical waste.
-
Collection: Collect all contaminated waste in designated, clearly labeled, and sealed chemical waste containers.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains. All materials used for spill cleanup must also be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
